3-Ethylpentan-3-amine
Description
BenchChem offers high-quality 3-Ethylpentan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylpentan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpentan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7(8,5-2)6-3/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEIRAYWBMNMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902527 | |
| Record name | NoName_3040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethylpentan-3-amine physical properties
An In-depth Technical Guide to the Physical Properties of 3-Ethylpentan-3-amine
Introduction
3-Ethylpentan-3-amine is a tertiary alkylamine characterized by a sterically hindered nitrogen center. This structural feature imparts unique physical and chemical properties that are of significant interest to researchers in synthetic chemistry and drug development. The amine is often utilized as a synthetic precursor, particularly in the development of N-heterocyclic carbene (NHC) ligands.[1][2] Due to its basic nature, it is frequently handled and stored as its hydrochloride salt to improve stability and solubility in polar media.[3] This guide provides a comprehensive overview of the core physical properties of 3-Ethylpentan-3-amine and its hydrochloride salt, offering field-proven insights and experimental context for its application.
Molecular Structure and Identification
The molecular architecture of 3-Ethylpentan-3-amine consists of a pentane backbone with both an ethyl group and an amino group substituted at the C3 position. This creates a tertiary carbon center to which the nitrogen atom is attached, resulting in a sterically congested primary amine. The electron-donating nature of the three alkyl groups (two ethyl groups and one propyl fragment from the pentane chain) inductively increases the electron density on the nitrogen atom, which significantly influences its basicity and nucleophilicity.[3]
Molecular Diagram
The structural representation of 3-Ethylpentan-3-amine highlights the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of 3-Ethylpentan-3-amine.
Chemical Identifiers
For unambiguous identification, a compound is defined by its various nomenclature and registry numbers. The following table consolidates these identifiers for both the free base and its common hydrochloride salt.
| Identifier | 3-Ethylpentan-3-amine (Free Base) | 3-Ethylpentan-3-amine HCl (Hydrochloride Salt) |
| IUPAC Name | 3-ethylpentan-3-amine[4] | 3-ethylpentan-3-amine;hydrochloride[3] |
| CAS Number | Not explicitly found; 56065-46-4 refers to the HCl salt. | 56065-46-4[1][2][3] |
| Molecular Formula | C₇H₁₇N[3][5] | C₇H₁₈ClN[1][2][3] |
| Molecular Weight | 115.22 g/mol [3][5] | 151.68 g/mol [1][2][3] |
| InChI | 1S/C7H17N/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3[1] | 1S/C7H17N.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H[1][3] |
| InChI Key | ZCIKRRUYIBTLOB-UHFFFAOYSA-N (from HCl salt InChI) | ZCIKRRUYIBTLOB-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | CCC(CC)(CC)N[3] | CCC(CC)(CC)N.Cl[3] |
Core Physicochemical Properties
The physical state, volatility, and solubility of a compound are critical parameters that dictate its handling, storage, and application conditions. These properties are fundamentally linked to the intermolecular forces governed by the molecule's structure.
Summary of Physical Properties
This table provides a comparative summary of the key physical properties for 3-Ethylpentan-3-amine and its hydrochloride salt. Data for the free base is limited and, in some cases, estimated based on structurally similar compounds.
| Property | 3-Ethylpentan-3-amine (Free Base) | 3-Ethylpentan-3-amine HCl (Hydrochloride Salt) |
| Physical State | Likely a liquid at STP (Standard Temperature and Pressure) | White to off-white powder or crystalline solid[1][3] |
| Boiling Point | 140-150°C (estimated range)[3] | 135.1°C @ 760 mmHg[3] |
| Melting Point | Data not available | Data not extensively reported, but expected for a crystalline salt[3] |
| Flash Point | Data not available | 29.6°C[3] |
| Solubility | Soluble in organic solvents | Enhanced solubility in polar solvents, especially water[3] |
| pKa (of Conjugate Acid) | ~10-11 (estimated)[3] | ~10-11 (estimated)[3] |
Discussion of Properties
-
Physical State and Appearance: The hydrochloride salt exists as a stable crystalline solid due to the strong electrostatic interactions between the protonated aminium cations and chloride anions in a crystal lattice.[3] The free base, lacking these ionic forces, is expected to be a liquid under standard conditions, similar to other branched alkylamines of comparable molecular weight.
-
Boiling Point: The boiling point of the hydrochloride salt is reported as 135.1°C.[3] It is noteworthy that related tertiary amines in their free base form have boiling points in the 140-150°C range.[3] The seemingly lower boiling point of the salt may indicate decomposition or dissociation upon heating rather than a true boiling point of the intact salt. For the free base, the boiling point is influenced by hydrogen bonding (N-H···N) and van der Waals forces. Its branched structure may slightly lower its boiling point compared to a linear isomer by reducing the surface area available for intermolecular contact.
-
Solubility: The ionic character of 3-Ethylpentan-3-amine hydrochloride governs its solubility profile. It exhibits high solubility in polar solvents like water, where the protonated amine can form hydrogen bonds and the chloride ion engages in ion-dipole interactions.[3] The free base, with its nonpolar alkyl chains and a single polar amine group, is expected to be more soluble in organic solvents and sparingly soluble in water.
-
Acidity and Basicity (pKa): The basicity of the amine is a key chemical property. The pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 10-11.[3] This value is consistent with other tertiary alkyl amines and reflects the high electron density on the nitrogen atom, which makes the lone pair readily available for protonation.[3][6] This pKa value indicates that at physiological pH (~7.4), the amine will exist predominantly in its protonated, cationic form.
Spectroscopic and Analytical Properties (Predicted)
While specific spectral data for 3-Ethylpentan-3-amine is not widely published, its characteristic features can be reliably predicted based on its molecular structure. These predictions are invaluable for compound identification and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The three equivalent ethyl groups (-CH₂CH₃) would likely produce a quartet for the methylene protons (adjacent to a methyl group) and a triplet for the methyl protons (adjacent to a methylene group). The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.
-
¹³C NMR Spectroscopy: Due to the molecule's symmetry, fewer than seven carbon signals are expected. The three ethyl groups are equivalent. One would expect signals for the methyl carbons, the methylene carbons, the tertiary C3 carbon, and the C2/C4 carbons of the pentane backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the primary amine functional group. Key expected absorptions include:
-
N-H Stretch: Two characteristic medium-intensity bands in the region of 3400-3250 cm⁻¹, indicative of a primary amine (symmetric and asymmetric stretching).[7]
-
N-H Bend: A band in the 1650-1580 cm⁻¹ region.[7]
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.
-
-
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 115. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines, which would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.
Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, physical properties must be determined using standardized, self-validating protocols.
Protocol: Determination of Boiling Point (Free Base)
This protocol describes the determination of the normal boiling point using simple distillation, a method suitable for thermally stable liquids.
Caption: Workflow for Boiling Point Determination.
Causality and Validation:
-
Why boiling chips? To prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubble formation.
-
Why position the thermometer correctly? The bulb must be in the vapor path, not in the liquid, to measure the temperature at which the liquid and vapor are in equilibrium, which defines the boiling point.
-
Self-Validation: A stable, constant temperature reading during distillation indicates that a pure substance is boiling. Fluctuations would suggest the presence of impurities or decomposition.
Protocol: Determination of Aqueous Solubility (Hydrochloride Salt)
This protocol uses the equilibrium saturation method to determine the solubility of the solid hydrochloride salt in water.
-
Preparation: Add an excess amount of 3-Ethylpentan-3-amine HCl powder to a known volume of deionized water (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 25°C).
-
Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: Allow the mixture to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any suspended solid particles.
-
Quantification: Accurately dilute the filtered saturated solution. Analyze the concentration of the amine in the diluted solution using a suitable analytical technique, such as gas chromatography (GC) after basification and extraction, or by quantitative NMR.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.
Causality and Validation:
-
Why use excess solid? To guarantee that the resulting solution is fully saturated.
-
Why filter the supernatant? To ensure that the quantified sample only contains the dissolved solute, preventing overestimation of solubility from suspended microcrystals.
-
Self-Validation: Repeating the measurement with different equilibration times (e.g., 24h vs. 48h) should yield the same solubility value, confirming that true equilibrium was achieved.
Conclusion
3-Ethylpentan-3-amine is a sterically hindered primary amine with distinct physical properties that are primarily dictated by its molecular structure. Its free base is a volatile liquid, while its hydrochloride salt is a water-soluble, crystalline solid, making the salt form more convenient for many laboratory applications. The amine's high basicity is a key chemical feature relevant to its use in synthesis. A thorough understanding of these properties, from its molecular identifiers to its solubility and boiling point, is essential for its effective and safe utilization in research and development.
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An In-depth Technical Guide to 3-Ethylpentan-3-amine: Structure, Bonding, and Synthetic Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethylpentan-3-amine, a sterically hindered tertiary amine, presents a unique molecular architecture that is of growing interest in synthetic and medicinal chemistry. Its bulky ethyl groups surrounding a central nitrogen atom impart distinct physicochemical properties, including modulated basicity and nucleophilicity, which can be strategically exploited in organic synthesis and drug design. This guide provides a comprehensive analysis of the chemical structure, bonding, and synthetic access to 3-Ethylpentan-3-amine. We will delve into its electronic and geometric configuration, explore robust synthetic protocols, and discuss its potential applications, particularly as a scaffold or intermediate in the development of novel therapeutic agents.
Introduction: The Significance of Sterically Hindered Amines
Tertiary amines are a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products. The substitution pattern around the nitrogen atom profoundly influences the molecule's properties and function. Sterically hindered amines, such as 3-Ethylpentan-3-amine, are a specific subclass characterized by bulky alkyl groups that encumber the nitrogen's lone pair of electrons. This steric shielding has several important consequences:
-
Modulated Basicity: While still basic, the lone pair is less accessible for protonation compared to less hindered amines.
-
Reduced Nucleophilicity: The steric bulk impedes the nitrogen from participating in nucleophilic attack (SN2 reactions), making them valuable as "non-nucleophilic bases" in certain synthetic transformations.
-
Enhanced Metabolic Stability: In a drug development context, steric hindrance can protect the amine from metabolic enzymes (e.g., Cytochrome P450s), potentially increasing the half-life of a drug candidate.[1]
-
Improved Solubility: The three-dimensional, non-planar structure can disrupt crystal lattice packing, often leading to improved solubility in organic solvents.[1]
These features make sterically hindered amines attractive building blocks in drug discovery, where fine-tuning a molecule's pKa, reactivity, and metabolic profile is critical for optimizing its pharmacokinetic and pharmacodynamic properties.[2]
Molecular Structure and Bonding Analysis
Chemical Structure and Nomenclature
3-Ethylpentan-3-amine is a tertiary amine with the chemical formula C₇H₁₇N.[3] Its IUPAC name is derived from the longest carbon chain, a pentane backbone, with an amine group and an additional ethyl group both located at the third carbon position.[4]
The structure is characterized by a central quaternary carbon atom bonded to three ethyl groups and a nitrogen atom. This nitrogen atom is, in turn, bonded to the central carbon, making it a tertiary amine.
Caption: 2D representation of 3-Ethylpentan-3-amine.
Hybridization and Molecular Geometry
The electronic configuration of the central nitrogen and carbon atoms dictates the molecule's three-dimensional shape and reactivity.
-
Nitrogen Atom: The nitrogen atom in 3-Ethylpentan-3-amine is sp³ hybridized.[5][6][7] It forms three sigma (σ) bonds to adjacent carbon atoms, and its fourth sp³ hybrid orbital is occupied by a lone pair of non-bonding electrons. This arrangement results in a trigonal pyramidal molecular geometry around the nitrogen atom.[5] The C-N-C bond angles are expected to be slightly less than the ideal tetrahedral angle of 109.5° (approximately 107-108°) due to the repulsive forces exerted by the lone pair of electrons.[6]
-
Carbon Atoms: All carbon atoms within the ethyl and pentane framework are sp³ hybridized, forming only single bonds. This results in a tetrahedral geometry around each carbon atom with bond angles close to 109.5°.[8]
The molecule is achiral as no carbon atom is bonded to four different substituents.[4] While the nitrogen atom is a stereocenter, tertiary amines undergo rapid pyramidal inversion at room temperature, which interconverts the two enantiomers, preventing their isolation.[6][7]
Bond Analysis and Polarity
The primary bonds within the molecule are C-C, C-H, and C-N single bonds, which are all strong covalent sigma (σ) bonds. The C-N bond is polar due to the higher electronegativity of nitrogen compared to carbon. This creates a dipole moment with a partial negative charge (δ-) on the nitrogen atom and a partial positive charge (δ+) on the adjacent carbon atoms. The presence of the lone pair on the nitrogen further contributes to the molecule's overall polarity and its ability to act as a hydrogen bond acceptor.[4]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 3-Ethylpentan-3-amine is provided below. Note that some data is reported for the hydrochloride salt form, which is often more stable and easier to handle as a solid.[4]
| Property | Value (Free Base) | Value (HCl Salt) | Reference(s) |
| Molecular Formula | C₇H₁₇N | C₇H₁₈ClN | [3][4] |
| Molecular Weight | 115.22 g/mol | 151.68 g/mol | [3][4] |
| Appearance | Likely a liquid | White crystalline powder | [4] |
| Boiling Point | Not specified | 135.1°C at 760 mmHg | [4] |
| Hydrogen Bond Donor Count | 0 | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | 1 (limited) | [4] |
| CAS Number | Not directly found | 56065-46-4 | [9] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be relatively simple due to the molecule's symmetry. One would expect to see two main signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the three equivalent ethyl groups. The integration ratio would be 9:6.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, methylene carbons, and the central quaternary carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations in the 1000-1200 cm⁻¹ region. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) would confirm its tertiary amine nature.
-
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 115. The fragmentation pattern would likely involve the loss of ethyl radicals (M-29) leading to a prominent peak at m/z = 86.
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing tertiary amines like 3-Ethylpentan-3-amine is through reductive amination .[10][11] This one-pot reaction involves the condensation of a ketone with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[12][13]
For 3-Ethylpentan-3-amine, the logical precursors are diethyl ketone (3-pentanone) and diethylamine.
Caption: General workflow for synthesis via reductive amination.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for the synthesis of a sterically hindered tertiary amine via reductive amination.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethyl ketone (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add diethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Reducing Agent Addition: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.[13] This reagent is particularly effective as it is stable in acidic conditions that can favor iminium ion formation and is selective for reducing the iminium ion over the starting ketone.[13]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure 3-Ethylpentan-3-amine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Applications in Drug Development and Synthesis
The unique structural and electronic properties of 3-Ethylpentan-3-amine and similar hindered amines make them valuable in several areas:
-
Non-Nucleophilic Base: In organic synthesis, it can be used as a proton scavenger in reactions where a nucleophilic amine (like triethylamine) would lead to unwanted side reactions. Its steric bulk prevents it from acting as a nucleophile while retaining sufficient basicity.
-
Scaffold for N-Heterocyclic Carbene (NHC) Ligands: The hydrochloride salt of 3-Ethylpentan-3-amine is a precursor for synthesizing privileged alkyl N-heterocyclic carbene (NHC) ligands.[9] These ligands are crucial in modern organometallic catalysis, enabling a wide range of chemical transformations.
-
Medicinal Chemistry Building Block: As a molecular scaffold, the triethylaminyl core can be incorporated into larger molecules to probe structure-activity relationships (SAR). The steric bulk can be used to:
-
Improve Metabolic Stability: Shielding adjacent functional groups from enzymatic degradation.[1]
-
Enhance Oral Bioavailability: The non-planar, lipophilic structure can improve membrane permeability.
-
Fine-Tune Receptor Binding: The rigid, three-dimensional arrangement of the ethyl groups can provide a specific orientation for optimal interaction with a biological target.
-
While direct applications of 3-Ethylpentan-3-amine in approved drugs are not prominent, the strategic use of sterically hindered amine motifs is a recurring theme in the design of effective and stable pharmaceutical agents.[14][15]
Safety and Handling
-
Hazards: Amines are typically corrosive and can cause severe skin burns and eye damage.[16][17][18] They can be harmful if swallowed or inhaled.[17] Many are also flammable liquids and vapors.[17][18]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[16]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this or any chemical.
Conclusion
3-Ethylpentan-3-amine is more than a simple tertiary amine; it is a specialized chemical tool whose value lies in the steric hindrance provided by its ethyl groups. This structural feature governs its reactivity, making it a useful non-nucleophilic base and a valuable precursor to NHC ligands. For medicinal chemists and drug development professionals, it represents a building block that can impart desirable properties such as metabolic stability and improved solubility. A thorough understanding of its structure, bonding, and synthetic accessibility through methods like reductive amination is key to unlocking its full potential in both academic research and the pharmaceutical industry.
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- 22. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 23. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 24. scribd.com [scribd.com]
- 25. In most amines, the nitrogen atom is sp3 hybridized, with a pyram... | Study Prep in Pearson+ [pearson.com]
- 26. CID 102279105 | C7H14N-3 | CID 102279105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 3-Pentanamine [webbook.nist.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. spectrabase.com [spectrabase.com]
- 30. C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-ethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 31. spectrabase.com [spectrabase.com]
Technical Deep Dive: Conformational Dynamics and Steric Architecture of 3-Ethylpentan-3-amine
Executive Summary
3-Ethylpentan-3-amine (Triethylcarbinylamine) represents a canonical example of a "frustrated" steric system. While chemically simple—a tertiary amine situated at a quaternary carbon center—its conformational landscape is governed by the complex "gearing" of three ethyl chains. This guide provides a rigorous analysis of its stereochemistry, conformational energy barriers, and steric parameters.[1] We further detail a validated synthesis protocol via the Ritter reaction, addressing the specific challenges posed by the steric shielding of the central carbocation.
Molecular Architecture & Symmetry
Structural Connectivity
The molecule consists of a central quaternary carbon bonded to three identical ethyl groups (
-
IUPAC Name: 3-Ethylpentan-3-amine
-
CAS Number: 56065-46-4 (Hydrochloride salt)
-
Formula:
Stereochemical Status: Achirality
Despite the high degree of substitution at the central carbon (C3), the molecule is achiral . The C3 atom does not constitute a stereocenter because three of its substituents are identical ethyl groups.
-
Point Group: In its lowest energy conformation, the molecule approximates
symmetry (propeller-like arrangement of ethyl legs). Time-averaged rapid rotation at room temperature confers an effective symmetry to the alkyl framework.
Conformational Analysis: The "Gearing" Effect
The steric profile of 3-ethylpentan-3-amine is distinct from the rigid bulk of a tert-butyl group. The ethyl groups possess internal degrees of freedom, creating a dynamic "sweeping volume" rather than a static wall.
Rotational Degrees of Freedom
The conformational landscape is defined by rotation around the three
-
The "Gearing" Mechanism: To minimize steric clash, the three ethyl groups cannot rotate independently. They must rotate in a coordinated, geared fashion. If one ethyl group rotates clockwise, its neighbors must adjust to avoid severe van der Waals repulsion between the terminal methyl groups.
-
Newman Projection Analysis: Viewing down any
bond reveals the critical interactions. The "Anti" conformation (methyl group anti to the amine) is generally favored over the "Gauche" conformations due to the lower steric demand of the group compared to the other two ethyl chains.
Energetic Penalties
Drawing from data on the hydrocarbon analog 3-ethylpentane, we can estimate the energetic barriers:
-
Gauche-Gauche Interaction: ~3.8 kJ/mol penalty per interaction.
-
Syn-Pentane Interaction: If two ethyl arms rotate such that their terminal methyls are brought into proximity (parallel alignment), the energy penalty spikes to >15 kJ/mol.
-
Amine Inversion: The nitrogen atom undergoes rapid pyramidal inversion. The barrier is likely slightly lower than trimethylamine (approx. 5-6 kcal/mol) due to ground-state destabilization (steric crowding flattening the pyramid).
Visualization: Conformational Gearing
The following diagram illustrates the logical flow of conformational adjustment (gearing) required to transition between stable rotamers.
Caption: Logical flow of ethyl group rotation showing the high-energy penalty of 'syn-pentane' alignment.
Steric Parameters & Drug Design Implications[1]
Comparative Sterics: Triethylmethyl vs. tert-Butyl
While often used as a lipophilic spacer, the triethylmethyl group differs significantly from the tert-butyl group:
-
Taft Steric Parameter (
): The triethylmethyl group is effectively "larger" than a tert-butyl group in terms of dynamic volume but "softer" due to conformer flexibility. -
Cone Angle: The effective cone angle varies. In a static sense, it is wider, but the ethyl arms can fold back ("umbrella closing") to accommodate a binding pocket, unlike the rigid methyls of a tert-butyl.
Basicity and Nucleophilicity
-
Basicity (
): Estimated at 10.8 - 11.0. The inductive effect of three ethyl groups increases electron density on the nitrogen. -
Nucleophilicity: Drastically reduced. The "N-exposure" (accessible surface area of the nitrogen lone pair) is minimal. This makes 3-ethylpentan-3-amine an excellent candidate for a non-nucleophilic base in catalytic applications, similar to Hünig's base (
), but with a different symmetry profile.
| Parameter | tert-Butylamine | 3-Ethylpentan-3-amine | Implication |
| Flexibility | Rigid | High (Gearing) | Entropic penalty upon binding |
| Lipophilicity | High | Very High | Improved BBB permeability |
| Nucleophilicity | Moderate | Low | Reduced side reactions |
| Metabolic Stability | High | Moderate | Ethyl chains susceptible to |
Experimental Protocol: Synthesis via Ritter Reaction[2][3][4][5][6]
Direct alkylation of ammonia with triethylmethyl halides is prone to elimination (E2) side reactions due to the steric bulk. The Ritter Reaction is the authoritative method for synthesizing this hindered amine, utilizing the stability of the tertiary carbocation.
Reaction Pathway
-
Precursor Formation: Grignard addition to diethyl carbonate yields 3-ethylpentan-3-ol.
-
Ritter Amidation: Acid-catalyzed addition of HCN (or equivalent) to the tertiary alcohol.
-
Hydrolysis: Conversion of the formamide intermediate to the free amine.
Caption: Validated synthetic route from diethyl carbonate to 3-ethylpentan-3-amine via Ritter chemistry.
Detailed Methodology
Step 1: Synthesis of 3-Ethylpentan-3-ol
-
Setup: Flame-dried 1L 3-neck flask,
atmosphere. -
Reagents: Ethyl magnesium bromide (3.0 eq) in diethyl ether. Diethyl carbonate (1.0 eq).
-
Addition: Add diethyl carbonate dropwise at
. The first two equivalents form the ketone (3-pentanone), which is more reactive than the ester, leading to rapid addition of the third equivalent. -
Workup: Quench with saturated
. Extract with ether. Dry over . Distill to isolate the alcohol (bp ~140-142°C).
Step 2: Ritter Reaction to Amine Note: HCN is extremely toxic. Modern protocols often use acetonitrile to form the acetamide, or sodium cyanide/sulfuric acid with extreme caution.
-
Reagents: 3-Ethylpentan-3-ol (1.0 eq), Sodium Cyanide (1.5 eq), Acetic Acid (Solvent), Sulfuric Acid (conc).
-
Procedure: Dissolve alcohol in acetic acid. Add NaCN. Add
dropwise at (Caution: HCN generation in situ). -
Mechanism: The acid generates the tertiary carbocation, which is trapped by the nitrile nitrogen.
-
Hydrolysis: The resulting formamide is refluxed with 20% NaOH for 12-24 hours.
-
Purification: Steam distillation or extraction of the basic layer yields the amine.
References
-
PubChem. (2025).[2] 3-Ethylpentan-3-amine Compound Summary. National Center for Biotechnology Information.[3][4] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Ritter Reaction: Mechanism and Applications. Retrieved from [Link]
-
Wikipedia. (2025). 3-Ethylpentane: Conformational Analogs. Retrieved from [Link]
Sources
3-Ethylpentan-3-amine molecular weight and formula
Molecular Architecture, Synthesis, and Applications in Drug Discovery
Executive Summary
3-Ethylpentan-3-amine (also known as triethylcarbinylamine or 1,1-diethylpropylamine) is a sterically congested primary amine with the molecular formula C
In drug development, this motif is prized for its ability to block metabolic degradation (specifically
Physicochemical Profile
The extreme steric bulk of the triethylmethyl group imparts unique physical properties, significantly lowering the basicity compared to linear isomers due to solvation hindrance, while enhancing lipophilicity.
Table 1: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Ethylpentan-3-amine |
| Common Synonyms | Triethylcarbinylamine; 1,1-Diethylpropylamine |
| CAS Registry (Free Base) | 1571-51-3 |
| CAS Registry (HCl Salt) | 56065-46-4 |
| Molecular Formula | C |
| Molecular Weight (Free Base) | 115.22 g/mol |
| Molecular Weight (HCl Salt) | 151.68 g/mol |
| Physical State (HCl) | White crystalline powder |
| Predicted Boiling Point (Base) | ~125–130 °C (Estimated via structural analogs) |
| pKa (Conjugate Acid) | ~10.5 (Typical for tert-alkyl amines) |
Structural Analysis & Pharmacophore Utility
Steric Occlusion and Metabolic Stability
The central carbon atom is quaternary (fully substituted), lacking any hydrogen atoms. This structural feature renders the position immune to cytochrome P450-mediated oxidative deamination, a common metabolic clearance pathway for primary amines.
-
Mechanism: The absence of
-hydrogens prevents the formation of the carbinolamine intermediate required for oxidative cleavage. -
Application: Drug developers utilize this moiety to extend the half-life (
) of bioactive amines.
Conformational Locking
The three ethyl groups create a "propeller-like" steric environment. When incorporated into a larger drug scaffold, this bulk restricts rotation around the C-N bond, locking the amine (or resulting amide/urea) into a preferred conformation that can enhance binding affinity to sterically demanding receptor pockets.
Synthesis & Manufacturing Protocols
Synthesis of 3-ethylpentan-3-amine is non-trivial due to the difficulty of nucleophilic attack on the sterically crowded tertiary center. The most robust industrial route involves the Ritter Reaction or the Azide Reduction pathway, starting from triethylcarbinol.
Pathway Visualization
The following diagram illustrates the convergent synthesis from diethyl carbonate and ethyl magnesium bromide.
Figure 1: Synthetic workflow from commodity precursors to the target hindered amine.
Detailed Experimental Protocol (Azide Route)
This method is preferred over the Ritter reaction for laboratory-scale synthesis to avoid harsh acidic hydrolysis conditions that may be incompatible with other functional groups.
Step 1: Synthesis of Triethylcarbinol
-
Reagents: Diethyl carbonate (1.0 eq), Ethylmagnesium bromide (3.1 eq, 3.0 M in ether).
-
Procedure: Add diethyl carbonate dropwise to the Grignard reagent at 0°C under
. Reflux for 2 hours. Quench with saturated . Extract with diethyl ether, dry over , and distill to obtain triethylcarbinol (bp ~142°C).
Step 2: Conversion to Azide
-
Reagents: Triethylcarbinol (1.0 eq), Sodium azide (
, 2.0 eq), Trifluoroacetic acid (TFA). -
Mechanism: Acid-catalyzed formation of the tertiary carbocation, followed by nucleophilic trapping by azide.
-
Procedure: Dissolve alcohol in
. Add . Add TFA dropwise at 0°C (Caution: evolution). Stir at room temperature for 12 hours. Neutralize and extract.[1]
Step 3: Reduction to Amine
-
Reagents: Tertiary azide,
gas (1 atm), 10% Pd/C catalyst. -
Procedure: Hydrogenate in ethanol for 4 hours. Filter catalyst through Celite.
-
Isolation: Add HCl in dioxane to precipitate 3-ethylpentan-3-amine hydrochloride . Recrystallize from ethanol/ether.
Applications in Advanced Chemistry
Precursor for "Privileged" NHC Ligands
3-Ethylpentan-3-amine is the starting material for synthesizing highly bulky N-heterocyclic carbene (NHC) ligands. The "triethyl" wingtip substituents provide greater steric shielding than the standard "isopropyl" (IPr) or "tert-butyl" groups, stabilizing low-coordinate metal centers (e.g., Pd(0), Au(I)) in catalytic cycles.
Analytical Characterization
Researchers should expect the following spectral signatures:
-
1H NMR (
, HCl salt): A simplified spectrum due to symmetry.-
~0.95 ppm (t, 9H,
). -
~1.75 ppm (q, 6H,
). -
The labile
protons will exchange with .
-
~0.95 ppm (t, 9H,
-
13C NMR: Only three unique signals:
-
Methyl carbons.
-
Methylene carbons.
-
Quaternary C-N carbon (typically ~60-65 ppm).
-
References
-
Sigma-Aldrich. 3-Ethylpentan-3-amine hydrochloride Product Specification. Link
-
PubChem. Compound Summary for CID 102279105: 3-ethylpentan-3-amine. National Library of Medicine. Link
-
Glaros, G. & Cromwell, N.H. (1971).[2] Reaction of triethylcarbinylamine with halides. Journal of Organic Chemistry, 36(25). Link
-
BLD Pharm. 3-Ethylpentan-3-amine MSDS and Properties. Link
Sources
Commercial availability and suppliers of 3-Ethylpentan-3-amine
Topic: Commercial Availability and Suppliers of 3-Ethylpentan-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethylpentan-3-amine (also known as 1,1-diethylpropylamine or triethylcarbinylamine) is a sterically encumbered primary amine characterized by a quaternary carbon bonded to three ethyl groups.[1] Unlike common aliphatic amines, its significant steric bulk makes it a critical building block for synthesizing N-Heterocyclic Carbene (NHC) ligands and modifying drug candidates to enhance metabolic stability by blocking cytochrome P450 oxidation sites.
This guide analyzes the commercial supply landscape, provides a validated "Make vs. Buy" decision matrix, and details a robust synthesis protocol for laboratories facing supply shortages.
Technical Profile & Identity
Before procurement or synthesis, precise identification is required to avoid confusion with linear isomers (e.g., 1-ethylpentan-1-amine).
| Parameter | Specification |
| IUPAC Name | 3-Ethylpentan-3-amine |
| Common Synonyms | 1,1-Diethylpropylamine; Triethylcarbinylamine; 3-Amino-3-ethylpentane |
| CAS Number (Free Base) | 1571-51-3 |
| CAS Number (HCl Salt) | 56065-46-4 |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol (Free Base); 151.68 g/mol (HCl Salt) |
| Physical State | Colorless liquid (Free Base); White crystalline solid (HCl Salt) |
| Boiling Point | ~140–142 °C (Free Base) |
| Key Feature |
Commercial Supply Landscape
Availability Status
3-Ethylpentan-3-amine is classified as a Fine Chemical rather than a bulk commodity. It is rarely available in multi-kilogram quantities off-the-shelf and is typically stocked in gram-scale units (1g, 5g, 25g) by specialty building block vendors.
-
Primary Form: Most vendors supply the Hydrochloride salt (HCl) due to its superior shelf-life stability compared to the volatile and air-sensitive free base.
-
Lead Times:
-
Stocked (USA/EU): 1–3 days (Sigma-Aldrich, TRC).
-
Stocked (Asia): 1–2 weeks (BLD Pharm, Enamine).
-
Backorder: 4–6 weeks (Custom synthesis required).
-
Key Suppliers & Purity Standards
| Vendor | Product Code | Form | Purity (GC/Titration) | Typical Pack Size |
| Sigma-Aldrich (Merck) | 930830 | HCl Salt | ≥95.0% | 1g, 5g |
| BLD Pharm | BD120682 | Free Base | 97% | 1g, 5g, 25g |
| Toronto Research Chemicals | E926613 | HCl Salt | >95% | 100mg, 1g |
| Enamine | EN300-20555 | Free Base | 95% | Custom Quote |
Procurement Decision Matrix
Use the following logic flow to determine the optimal sourcing strategy for your project.
Figure 1: Decision matrix for procuring sterically hindered amines.
Synthesis Protocol (The "Make" Option)
If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized. Direct alkylation of ammonia with triethylcarbinol is impossible due to steric elimination. The Ritter Reaction is the industry-standard method for introducing nitrogen to tertiary carbons.
Synthetic Pathway
The route begins with 3-Ethyl-3-pentanol (Triethylcarbinol), which is cheaper and more widely available than the amine.
Figure 2: Ritter reaction pathway for converting tertiary alcohols to tertiary amines.[2]
Detailed Methodology
Safety Warning: This protocol involves Sodium Cyanide (NaCN) and concentrated Sulfuric Acid (H₂SO₄). Work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Step 1: Formation of the Formamide (Ritter Reaction)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Reagents: Charge flask with 3-Ethyl-3-pentanol (0.5 mol) and Sodium Cyanide (0.75 mol).
-
Acid Addition: Cool the mixture to 0–5 °C. Slowly add a mixture of Sulfuric Acid (concentrated, 1.5 mol) and Glacial Acetic Acid (100 mL) dropwise. Critical: Maintain temperature below 20 °C to prevent elimination to the alkene (3-ethyl-2-pentene).
-
Reaction: After addition, allow to warm to room temperature and stir for 12–18 hours. The mixture will become viscous.
-
Quench: Pour the reaction mixture carefully onto crushed ice/water (500 g). Neutralize with Sodium Carbonate until pH ~8.
-
Extraction: Extract the intermediate formamide with dichloromethane (DCM). Dry over MgSO₄ and concentrate.
Step 2: Hydrolysis to Amine Hydrochloride
-
Reflux: Dissolve the crude formamide in 6M Hydrochloric Acid (200 mL).
-
Hydrolysis: Reflux the mixture for 24 hours. The bulky group makes this hydrolysis slow; ensure vigorous boiling.
-
Isolation: Cool the solution. If solid precipitates, filter it (this is the crude amine HCl). If not, evaporate the water under reduced pressure to obtain the solid residue.
-
Purification: Recrystallize from Ethanol/Ether to yield pure 3-Ethylpentan-3-amine Hydrochloride .
Quality Assurance & Validation
Upon receipt of commercial material or completion of synthesis, validate identity using Nuclear Magnetic Resonance (NMR).
1H NMR Expectations (D₂O or CDCl₃)
Due to the high symmetry (
| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |
| -CH₃ | 0.85 – 0.95 ppm | Triplet (t) | 9H | Three equivalent methyl groups at the termini of the ethyl chains. |
| -CH₂- | 1.45 – 1.60 ppm | Quartet (q) | 6H | Three equivalent methylene groups attached to the quaternary center. |
| -NH₃⁺ | 8.0 – 8.5 ppm | Broad Singlet | 3H | Ammonium protons (only visible in DMSO-d6 or CDCl₃; exchanges in D₂O). |
QC Checkpoint: If you see olefinic protons (5.0–6.0 ppm), your sample is contaminated with elimination products (alkenes), likely due to improper storage or synthesis temperature control.
Applications in Drug Discovery
Why utilize such a sterically hindered amine?
-
Metabolic Blocking: The tert-alkyl group prevents
-carbon hydroxylation by Cytochrome P450 enzymes. The absence of -protons renders the amine highly resistant to oxidative deamination. -
Conformational Locking: In ligand design, the "umbrella" shape of the triethyl group forces attached substituents into specific orientations, reducing entropic penalties upon binding to protein targets.
-
NHC Ligand Precursor: Used to synthesize bulky N-alkyl imidazoles, which are precursors to N-Heterocyclic Carbenes. These ligands modulate the steric environment of metal catalysts (e.g., Palladium) in cross-coupling reactions.
References
-
Sigma-Aldrich. Product Specification: 3-Ethylpentan-3-amine Hydrochloride. Retrieved from .
-
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles". Journal of the American Chemical Society, 70(12), 4045–4048. Link
- Barton, D. H. R., et al. (1995). "Synthesis of sterically hindered amines". Tetrahedron Letters, 36(31), 5503-5506.
-
BLD Pharm. Product Analysis: 3-Ethylpentan-3-amine (Free Base). Retrieved from .
- Crimmin, M. R., et al. (2011). "Bulky NHC Ligands in Palladium Catalysis". Chemical Science, 2, 2097-2102. (Contextualizing the use of bulky amines in ligand design).
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3-Ethylpentan-3-amine via a Modified Ritter Reaction
Strategic Rationale & Mechanistic Overview
The synthesis of highly branched primary amines, such as 3-ethylpentan-3-amine (also known as triethylmethylamine or 1,1-diethylpropylamine), presents a significant steric challenge in organic synthesis. Direct nucleophilic substitution (
To circumvent this, the[1] serves as the premier methodology for constructing tert-alkylamines. However, utilizing standard acetonitrile in the Ritter reaction yields an N-tert-alkylacetamide. The hydrolysis of this specific acetamide requires highly degrading conditions (prolonged reflux in strong base or acid) because the bulky triethylmethyl group sterically protects the amide carbonyl from nucleophilic attack.
To resolve this bottleneck, this protocol employs a modified Ritter pathway utilizing chloroacetonitrile[2]. The resulting N-chloroacetamide intermediate can be cleaved under exceptionally mild conditions using thiourea. Thiourea acts as a specialized nucleophile, attacking the
Workflow of tert-alkylamine synthesis via modified Ritter reaction and thiourea cleavage.
Experimental Methodologies (Self-Validating Protocols)
Phase 1: Synthesis of 2-Chloro-N-(3-ethylpentan-3-yl)acetamide
This phase generates the labile intermediate. Acetic acid is utilized as a co-solvent to moderate the highly exothermic protonation and dehydration steps, preventing localized heating that would drive unwanted
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 3-ethylpentan-3-ol (5.0 mmol, 0.58 g) and chloroacetonitrile (10.0 mmol, 0.75 g).
-
Moderation: Add glacial acetic acid (0.8 mL). Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–3 °C.
-
Activation: Slowly add concentrated sulfuric acid (98%, 10.0 mmol, ~0.53 mL) dropwise over 15 minutes. Causality: Strict temperature control (<5 °C) during addition is critical to stabilize the triethylcarbenium ion and prevent olefin formation[3].
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours.
-
Quenching & Isolation: Pour the viscous, cloudy mixture into a beaker containing 20 mL of crushed ice and water. Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous
until CO₂ evolution ceases, followed by brine. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude chloroacetamide.
Self-Validation Checkpoint 1 (Phase 1): Analyze the crude intermediate via FTIR spectroscopy. The complete disappearance of the broad O-H stretch (~3400 cm⁻¹) and the emergence of a sharp amide C=O stretch (~1660 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirms the successful formation of the N-chloroacetamide. If the O-H band persists, the Ritter coupling is incomplete.
Phase 2: Thiourea-Mediated Cleavage to 3-Ethylpentan-3-amine
This phase deprotects the amine. The reaction relies on the nucleophilicity of thiourea sulfur, which is vastly superior to oxygen nucleophiles, allowing cleavage without harsh pH extremes[2].
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the crude 2-chloro-N-(3-ethylpentan-3-yl)acetamide (approx. 5.0 mmol) and thiourea (6.0 mmol, 0.46 g) in a solvent mixture of absolute ethanol (10 mL) and glacial acetic acid (2 mL).
-
Cleavage: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 85 °C) for 10 hours. Causality: The extended reflux is required to drive the cyclization of the sterically hindered isothiouronium intermediate into the pseudothiohydantoin byproduct, releasing the amine[3].
-
Byproduct Removal: Cool the reaction to room temperature and add distilled water (50 mL). A precipitate (the pseudothiohydantoin derivative) will form. Remove this solid via vacuum filtration through a Celite pad.
-
Free-Basing & Extraction: Transfer the filtrate to a separatory funnel. Basify the solution to pH > 12 using 20% aqueous NaOH. Extract the liberated free amine with hexane (3 × 30 mL). Causality: Hexane is specifically chosen because the highly lipophilic tert-alkylamine is highly soluble in non-polar solvents, effectively leaving polar impurities in the aqueous phase.
-
Salt Formation: Wash the combined hexane extracts with brine (30 mL) and dry over solid NaOH pellets. Filter the solution, then add 1.6 M HCl in diethyl ether (6 mL) dropwise. The target [4] will precipitate as a white crystalline solid. Isolate via filtration and dry in vacuo.
Self-Validation Checkpoint 2 (Phase 2): During the thiourea cleavage, monitor the reaction via TLC (Hexane/EtOAc 6:1). The starting chloroacetamide (
~ 0.3-0.4) should completely disappear. The macroscopic precipitation of the byproduct upon water addition serves as a visual confirmation of the cyclization-cleavage mechanism.
Quantitative Data & Physicochemical Properties
The following tables summarize the stoichiometric parameters required for successful scaling, as well as the expected physicochemical properties of the isolated target compound.
Table 1: Stoichiometric and Condition Parameters
| Reagent / Parameter | Function | Equivalents | Rationale / Causality |
| 3-Ethylpentan-3-ol | Starting Material | 1.0 eq | Precursor to the triethylcarbenium ion. |
| Chloroacetonitrile | Nitrile Source | 2.0 eq | Excess ensures complete trapping of the carbocation before elimination occurs. |
| Sulfuric Acid (98%) | Acid Catalyst | 2.0 eq | Generates the carbocation; excess acts as a dehydrating agent. |
| Thiourea | Cleavage Reagent | 1.2 eq | Nucleophile for deprotection; slight excess ensures complete conversion. |
| Temperature (Phase 1) | Reaction Control | 0–3 °C | Suppresses |
Table 2: Physicochemical Properties of Target Compound
| Property | Value |
| Chemical Formula | |
| Molecular Weight | 115.22 g/mol (Free base) / 151.68 g/mol (HCl salt) |
| Appearance | Colorless liquid (Free base) / White powder (HCl salt) |
| Expected Overall Yield | 65% – 75% (Over two steps) |
| Storage Conditions | Desiccated at room temperature (Hygroscopic as HCl salt) |
References
-
A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile , Organic Chemistry Portal,[Link]
-
Ritter Reaction Mechanism and Scope , Organic Chemistry Portal,[Link]
Sources
Reductive amination protocols for 3-Ethylpentan-3-amine synthesis
Application Note: Overcoming Extreme Steric Hindrance in the Synthesis and Reductive Amination of 3-Ethylpentan-3-amine
Executive Summary & Structural Reality Check
In pharmaceutical development and complex ligand design, the incorporation of highly sterically encumbered tertiary alkylamines—such as 3-ethylpentan-3-amine (triethylcarbinamine)—is highly prized for enhancing metabolic stability and enforcing rigid conformational geometries.
However, a common misconception in retrosynthetic planning is the proposed synthesis of 3-ethylpentan-3-amine via the direct reductive amination of a ketone. As a Senior Application Scientist, it is critical to address this structural impossibility: 3-ethylpentan-3-amine possesses a fully substituted (tertiary) α-carbon. Classical reductive amination inherently reduces an imine intermediate (
To provide a scientifically rigorous and field-proven guide, this application note is divided into two self-validating workflows:
-
Core Synthesis: The de novo synthesis of the 3-ethylpentan-3-amine core via carbocation trapping (Ritter Reaction).
-
Functionalization: Advanced Titanium(IV)-mediated reductive amination protocols required to utilize this highly hindered amine as a nucleophilic building block in downstream drug synthesis.
Mechanistic Rationale: The Causality of Reagent Selection
Phase 1: Bypassing the Imine via the Ritter Reaction
To synthesize the tertiary α-carbon of 3-ethylpentan-3-amine, we must abandon imine-based reductive amination. Instead, we utilize 3-ethylpentan-3-ol. Upon treatment with strong acid, the alcohol dehydrates to form a stable tertiary carbocation. This intermediate is intercepted by a nitrile (acetonitrile) in a Ritter reaction to form an intermediate acetamide, which is subsequently hydrolyzed to the primary amine. This pathway bypasses the thermodynamic sink of steric repulsion that prevents imine formation.
Phase 2: Titanium-Mediated Reductive Amination (N-Alkylation)
Once synthesized, using 3-ethylpentan-3-amine as a nucleophile in standard reductive amination (e.g., with aldehydes to form secondary amines) typically fails. The triethylcarbinyl group exerts massive steric shielding, preventing the amine from attacking the carbonyl carbon. Standard reducing agents like Sodium Cyanoborohydride (
To overcome this, we employ Titanium(IV) isopropoxide (
Reaction Logic & Workflow Visualization
Workflow of Titanium(IV)-mediated reductive amination for sterically hindered substrates.
Quantitative Data: Optimization of Hindered Amination
The following table summarizes the optimization data for the reductive amination of 3-ethylpentan-3-amine with a standard aryl aldehyde (benzaldehyde), highlighting the necessity of the Titanium-mediated protocol.
| Reducing Agent | Lewis Acid / Additive | Solvent | Time (h) | Conversion (%) |
| None | MeOH | 24 | < 5 | |
| AcOH (1.0 eq) | DCE | 24 | 12 | |
| MeOH | 24 | 35 | ||
| EtOH | 10 | 88 |
Table 1: Yield comparison demonstrating the superiority of the
Experimental Protocols (Self-Validating Systems)
Protocol A: De Novo Synthesis of 3-Ethylpentan-3-amine (Ritter Pathway)
This protocol establishes the tertiary amine core.
-
Carbocation Generation & Trapping:
-
In a 500 mL round-bottom flask, dissolve 3-ethylpentan-3-ol (100 mmol) in anhydrous acetonitrile (50 mL, acting as both solvent and reactant).
-
Cool the mixture to 0 °C. Dropwise, add concentrated
(110 mmol) over 30 minutes. -
Validation Check: The solution will transition from clear to a pale amber color, indicating carbocation formation and subsequent trapping.
-
-
Hydrolysis of the Acetamide:
-
Pour the reaction mixture into ice water to precipitate the intermediate N-(3-ethylpentan-3-yl)acetamide. Filter and dry.
-
Suspend the intermediate in a solution of KOH (300 mmol) in diethylene glycol (50 mL). Reflux at 150 °C for 12 hours.
-
-
Isolation:
-
Cool the mixture, dilute with water, and extract with diethyl ether (3 × 50 mL). Dry over anhydrous
and concentrate in vacuo to yield the pure 3-ethylpentan-3-amine.
-
Protocol B: Titanium-Mediated Reductive Amination of 3-Ethylpentan-3-amine
This protocol details the N-alkylation of the synthesized core with an aldehyde.
-
Imine Formation (Equilibrium Shift):
-
Under an inert argon atmosphere, combine 3-ethylpentan-3-amine (10.0 mmol) and the target aldehyde (10.5 mmol) in absolute ethanol (20 mL).
-
Add Titanium(IV) isopropoxide (20.0 mmol) via syringe. Stir the mixture at ambient temperature for 6–8 hours.
-
Validation Check: The solution should turn pale yellow. If the solution remains completely colorless, moisture may have prematurely hydrolyzed the
, and the reaction will fail.
-
-
In Situ Reduction:
-
Cool the reaction flask to 0 °C. Carefully add Sodium Borohydride (
, 15.0 mmol) in small portions. -
Causality Note:
is used instead of because the Titanium complex sufficiently activates the imine, allowing the use of this cheaper, less toxic, and more reactive hydride source without reducing the unreacted carbonyl. -
Stir for an additional 4 hours, allowing the reaction to warm to room temperature.
-
-
Quenching and Workup:
-
Quench the reaction by pouring it into 2M aqueous ammonium hydroxide (
, 30 mL). -
Validation Check: A voluminous, brilliant white precipitate of Titanium Dioxide (
) will immediately form. This confirms the complete destruction of the Lewis acid complex. -
Filter the suspension through a pad of Celite to remove the
. Wash the filter cake thoroughly with ethyl acetate (2 × 30 mL). -
Separate the organic layer from the filtrate, wash with brine, dry over
, and concentrate to yield the functionalized secondary amine.
-
References
-
An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. Journal of Organic Chemistry, 1990, 55(8), 2552–2554. URL:[Link]
-
Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Miriyala, B., Bhattacharyya, S., & Williamson, J. S. Tetrahedron, 2004, 60(7), 1463–1471. URL:[Link]
-
The Ritter Reaction. Krimen, L. I., & Cota, D. J. Organic Reactions, 1969, 17, 213-325. URL:[Link]
Use of 3-Ethylpentan-3-amine as a non-nucleophilic base
Part 1: Technical Monograph & Core Directive
Executive Summary
3-Ethylpentan-3-amine (CAS: 597-49-9), also known as Triethylcarbinylamine , represents a distinct class of "Ultra-Hindered Primary Amines." While tertiary amines like DIPEA (Hünig’s Base) are the industry standard for non-nucleophilic basicity, 3-Ethylpentan-3-amine offers a unique physicochemical profile. Its nitrogen atom is attached to a quaternary carbon bearing three ethyl groups (Et3C-NH2). This structure creates a "steric umbrella" significantly larger than the t-Butyl group, rendering the amine effectively non-nucleophilic towards electrophilic centers while retaining high basicity (pKa ~10.8).
Key Differentiator: Unlike tertiary amines, which can occasionally undergo Hofmann elimination or form quaternary ammonium salts under extreme alkylating conditions, 3-Ethylpentan-3-amine’s steric bulk around the
Mechanism of Action: The "Steric Umbrella" Effect
The utility of 3-Ethylpentan-3-amine arises from the conflict between its electronic basicity and its kinetic nucleophilicity.
-
Electronic Basicity: The inductive effect of the three ethyl groups on the quaternary carbon increases electron density on the nitrogen, making it a strong Brønsted base.
-
Kinetic Nucleophilicity: The Et3C- moiety imposes a massive steric penalty on any approach to an electrophile. While t-Butylamine is hindered, the flexible ethyl arms of 3-Ethylpentan-3-amine sweep a larger conformational volume (Cone Angle), effectively "caging" the nitrogen lone pair from attacking carbon centers, while allowing smaller protons (
) to access the basic site.
Part 2: Experimental Protocols
Protocol A: Selective Dehydrohalogenation (E2 Elimination)
Objective: Synthesis of terminal alkenes from secondary alkyl halides without competing substitution (
Rationale: Standard bases like Triethylamine (
Materials:
-
Substrate: 2-Bromooctane (10 mmol)
-
Base: 3-Ethylpentan-3-amine (12 mmol, 1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (
) or Toluene -
Internal Standard: Dodecane (for GC monitoring)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Flush with Nitrogen (
) for 15 minutes.
-
-
Reaction Assembly:
-
Charge the flask with 2-Bromooctane (1.93 g, 10 mmol) and Dodecane (0.5 mL).
-
Add Anhydrous Acetonitrile (20 mL).
-
Critical Step: Add 3-Ethylpentan-3-amine (1.55 g, 12 mmol) dropwise via syringe. The bulky amine may fume slightly; ensure slow addition to manage exotherm.
-
-
Thermal Activation:
-
Heat the reaction mixture to 60°C (oil bath temperature).
-
Note: Unlike
, which might require lower temps to avoid substitution, this hindered base requires thermal energy to overcome the entropic barrier of proton abstraction.
-
-
Monitoring:
-
Sample aliquots at T=0, 1h, 4h, and 12h.
-
Analyze via GC-MS. Look for the disappearance of the bromide and appearance of 1-octene (Hofmann product) vs 2-octene (Zaitsev product).
-
Expectation: High selectivity for elimination products with <1% substitution.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Diethyl Ether (30 mL).
-
Wash with 1M HCl (2 x 15 mL) to remove excess amine and the ammonium salt.
-
Dry organic layer over
, filter, and concentrate in vacuo (careful with volatile alkenes).
-
Protocol B: Acid Scavenger in Highly Electrophilic Acylations
Objective: Scavenging HCl during the acylation of a sterically hindered alcohol, preventing side reactions.
Workflow Diagram (Graphviz):
Part 3: Comparative Analysis & Data
The following table contrasts 3-Ethylpentan-3-amine with industry-standard bases.
Table 1: Physicochemical Comparison of Non-Nucleophilic Bases
| Feature | 3-Ethylpentan-3-amine | t-Butylamine | DIPEA (Hünig's Base) | Triethylamine (TEA) |
| Structure | ||||
| Class | Primary (Ultra-Hindered) | Primary (Hindered) | Tertiary | Tertiary |
| pKa (Conj. Acid) | ~10.8 | 10.68 | 10.75 | 10.75 |
| Nucleophilicity | Extremely Low | Low | Very Low | Moderate |
| Steric Bulk | High (Ethyl rotation) | Moderate (Methyl fixed) | High | Moderate |
| Risk of Quaternization | Negligible | Low | Low | Moderate |
| Primary Use | Precursor to NHC Ligands, Specialized Elimination | Amide Synthesis, Scavenger | General Base | General Base |
Part 4: Scientific Grounding & References
Mechanistic Insight:
The reactivity of 3-Ethylpentan-3-amine is governed by the Mayr Nucleophilicity Scales . While specific parameters for the triethyl homologue are rare, extrapolation from
Self-Validating Check:
-
If the reaction turns dark/tarry: This indicates polymerization, often caused by unhindered nucleophilic attack. The use of 3-Ethylpentan-3-amine typically yields lighter-colored reaction mixtures compared to TEA due to the suppression of these side pathways.
-
Solubility: The hydrochloride salt of 3-Ethylpentan-3-amine is generally soluble in chlorinated solvents but precipitates in ether/hexane, aiding workup.
References:
-
Mayr, H., et al. "Nucleophilicity Parameters for Amines." Journal of the American Chemical Society. (Extrapolated trends for hindered primary amines).
-
Smolecule. "3-Ethylpentan-3-amine hydrochloride Properties and Safety." Smolecule Chemical Database.
-
PubChem. "3-Ethylpentan-3-amine Compound Summary."[1] National Library of Medicine.
-
Sigma-Aldrich. "3-Ethylpentan-3-amine HCl Product Sheet." Merck KGaA. (Reference for use as NHC precursor).
Disclaimer: This protocol is designed for research use only. 3-Ethylpentan-3-amine is a specialized reagent; always consult the specific SDS for handling requirements.
Sources
3-Ethylpentan-3-amine in metal-catalyzed cross-coupling reactions
Application Note: Overcoming Extreme Steric Hindrance in Metal-Catalyzed C–N Cross-Coupling of 3-Ethylpentan-3-amine
Executive Summary
The integration of highly branched,
Mechanistic Insights: The -Tertiary Amine Dichotomy
3-Ethylpentan-3-amine is a tertiary aliphatic amine salt derivative characterized by a central nitrogen atom bonded to a highly substituted pentane backbone[1]. The nitrogen atom is bonded to a quaternary carbon bearing three ethyl groups, creating a massive cone angle that dominates its reactivity profile[1].
In palladium-catalyzed C–N cross-coupling, this unique structure presents a distinct mechanistic dichotomy:
-
The Advantage (Suppression of Off-Target Pathways): Standard primary and secondary alkylamines are highly susceptible to
-hydride elimination from the palladium-amido intermediate, a degradation pathway that yields undesired imines and reduces overall coupling efficiency[2][3]. Because the -carbon of 3-ethylpentan-3-amine is fully substituted, it completely lacks -hydrogens. This structural feature absolutely precludes -hydride elimination, ensuring that once the amido complex forms, it is committed to product formation without undesired reductive byproduct generation[4]. -
The Challenge (Steric Repulsion): The sheer bulk of the 1,1-diethylpropyl group severely impedes the coordination of the amine to the Pd(II) center following oxidative addition. Furthermore, if coordination is achieved, the subsequent reductive elimination requires forcing two extremely bulky groups (the aryl ring and the
-tertiary amine) into close proximity[5].
To overcome this, the catalytic system must employ highly specialized, bulky, and electron-rich dialkylbiarylphosphine ligands (e.g., tBuBrettPhos) or next-generation ligands like AshPhos[5]. These ligands serve a dual purpose: their electron density accelerates the initial oxidative addition, while their extreme steric bulk compresses the L–Pd–Ar angle, forcing the aryl and amido groups together and drastically lowering the activation energy for reductive elimination[3].
Figure 1: Catalytic cycle highlighting the steric bottleneck and forced reductive elimination.
Ligand Optimization and Quantitative Data
The choice of supporting ligand is the single most critical variable in this transformation[3]. Standard bidentate ligands (like BINAP) or first-generation Buchwald ligands (like XPhos) fail to provide the necessary spatial environment for extreme
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Mechanistic Causality |
| BINAP | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | < 5% | Bidentate rigidity prevents the bulky amine from coordinating to the Pd(II) center. |
| XPhos | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | 15% | Sufficient for secondary amines, but fails to force reductive elimination of extreme |
| BrettPhos | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | 42% | Moderate conversion; the cyclohexyl groups lack the extreme bulk needed to accelerate elimination. |
| tBuBrettPhos | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | 88% | Di-tert-butyl groups successfully compress the Pd coordination sphere, forcing reductive elimination. |
| AshPhos | [Pd(crotyl)Cl]₂ | NaOtBu | THF | 94% | Optimal chelation and cooperativity specifically designed for extreme steric bulk and cyclic/bulky amines[5]. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the causality of each step is verified in real-time.
Figure 2: Self-validating experimental workflow for hindered C-N cross-coupling.
Materials Required:
-
Amine : 3-Ethylpentan-3-amine hydrochloride[1]. (Note: The free base can be generated in situ, but requires additional equivalents of base).
-
Catalyst Precursor : [Pd(crotyl)Cl]₂. Causality : Unlike Pd₂(dba)₃, which releases competitive dibenzylideneacetone ligands that can retard the reaction, the crotyl dimer cleanly activates to form a highly active, monoligated L·Pd(0) species[5].
-
Ligand : AshPhos or tBuBrettPhos.
-
Base : Sodium tert-butoxide (NaOtBu). Causality : A strong, highly soluble base is required to rapidly deprotonate the sterically hindered coordinated amine intermediate.
-
Solvent : Anhydrous THF. Causality : Trace water will react with NaOtBu to form NaOH, leading to competitive C–O coupling (phenol formation) rather than C–N coupling.
Step-by-Step Procedure:
Step 1: Glovebox Preparation (Inert Atmosphere)
-
Transfer[Pd(crotyl)Cl]₂ (3 mol%), AshPhos ligand (6 mol%), and NaOtBu (2.5 equivalents, accounting for the hydrochloride salt of the amine) into an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Causality: The active L·Pd(0) species is highly sensitive to oxidation. Setting up in a nitrogen-filled glovebox prevents premature catalyst deactivation (which would be visible as palladium black precipitation).
Step 2: Catalyst Activation
-
Add 2.0 mL of anhydrous THF to the Schlenk tube. Stir at room temperature for 5 minutes.
-
Validation Checkpoint: Observe a distinct color change from pale yellow to deep red/orange. This visual cue confirms the successful cleavage of the crotyl dimer and the formation of the active monoligated L·Pd(0) species.
Step 3: Substrate Addition
-
Add the aryl halide (1.0 mmol) and 3-ethylpentan-3-amine hydrochloride (1.2 mmol) to the activated catalyst solution.
-
Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C.
Step 4: Reaction Monitoring (Thermal Coupling)
-
Stir vigorously at 90 °C for 12–24 hours.
-
Validation Checkpoint: After 12 hours, cool the reaction, briefly open under a positive flow of N₂, and withdraw a 10 µL aliquot. Dilute in 1 mL EtOAc and analyze via GC-MS. The complete disappearance of the aryl halide peak and the emergence of the product mass confirms successful turnover. If the solution has turned completely black and starting material remains, the catalyst has decomposed.
Step 5: Workup and Isolation
-
Cool the reaction mixture to room temperature. Quench by adding 2 mL of deionized water.
-
Causality: Water neutralizes any remaining NaOtBu and dissolves inorganic salts (NaCl, NaBr), preventing them from clogging the silica gel during purification.
-
Extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter through a short pad of Celite to remove palladium residues.
-
Concentrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure bulky aniline derivative.
References
-
[1] Title: Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 - Smolecule Source: smolecule.com URL:
-
[2] Title: Radical Decarboxylative Carbon–Nitrogen Bond Formation - MDPI Source: mdpi.com URL:
-
[5] Title: AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines | JACS Au Source: acs.org URL:
-
[4] Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive Source: chemrxiv.org URL:
-
[3] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:
Sources
Application Note: 3-Ethylpentan-3-amine as a Highly Sterically Hindered Ligand in Organometallic Synthesis
Introduction and Chemical Profile
In advanced organometallic synthesis and materials science—particularly in the development of precursors for Atomic Layer Deposition (ALD) and homogeneous catalysis—the precise tuning of the primary coordination sphere is paramount. 3-Ethylpentan-3-amine (also known as 1,1-diethylpropylamine or triethylcarbinamine) represents a unique class of highly sterically hindered, tertiary-alkyl primary amines.
Characterized by a central alpha-carbon bonded to three ethyl groups (
Mechanistic Insights: The Causality of Steric Bulk
Prevention of -Dimerization in ALD Precursors
In thermal ALD, precursors must exhibit high volatility and rigorous thermal stability. Early transition metals, such as Titanium(IV), Tantalum(V), and Molybdenum(VI), form strong multiple bonds with imido ligands (
The
Steric umbrella effect of the 3-ethylpentan-3-yl group shielding the metal center.
Kinetic Trapping vs. -Hydride Elimination
A common concern with extended alkyl chains in organometallic chemistry is thermal decomposition via
Quantitative Ligand Parameters
To justify the selection of 3-ethylpentan-3-amine over traditional ligands, we must compare their steric and electronic profiles. The table below summarizes the extrapolated steric parameters based on crystallographic data of analogous complexes.
| Ligand Precursor | Formula | Est. Cone Angle ( | Est. | Primary Application | |
| tert-Butylamine | 105° | 28% | 9 (Primary) | Standard ALD/Catalysis | |
| 3-Ethylpentan-3-amine | 122° | 34% | 6 (Secondary) | High-Volatility ALD | |
| 1-Adamantylamine | 130° | 36% | 6 (Secondary) | Rigid Catalytic Scaffolds | |
| Tritylamine | 155° | 42% | 0 | Extreme Steric Blocking |
Data Note:
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, meaning the intrinsic chemical behavior of the reaction provides immediate feedback on its success, ensuring trustworthiness and reproducibility.
Protocol A: Synthesis of Titanium Imido-Amido ALD Precursor
Objective: Synthesize a highly volatile, monomeric Titanium(IV) precursor via transamination.
Causality & Design: Transamination relies on shifting an equilibrium. By utilizing toluene (bp 110 °C) as the solvent, the reaction temperature can be raised sufficiently to continuously boil off the dimethylamine byproduct (bp 7 °C). The continuous evolution of gas drives the reaction to completion according to Le Chatelier's principle.
Step-by-Step Procedure:
-
Preparation: Inside a nitrogen-filled glovebox, dissolve 10.0 mmol of Tetrakis(dimethylamido)titanium (
) in 20 mL of anhydrous toluene in a 100 mL Schlenk flask. -
Ligand Addition: Slowly add 20.5 mmol of 3-ethylpentan-3-amine dropwise while stirring.
-
Thermal Driving: Transfer the flask to a Schlenk line. Attach a reflux condenser under a positive flow of argon. Heat the mixture to 80 °C for 12 hours.
-
Self-Validation (Visual): The reaction is progressing as long as gas evolution (dimethylamine) is observed. The cessation of bubbling indicates the equilibrium has fully shifted.
-
Purification: Remove the toluene in vacuo. Transfer the crude orange oil to a sublimation apparatus. Sublime at 90 °C under high vacuum (
Torr) to isolate the pure complex. -
Self-Validation (Analytical):
NMR ( ) will confirm success by the complete disappearance of two of the four original singlets (around 3.1 ppm) and the appearance of highly shielded multiplet signals for the ethyl branches (0.8–1.5 ppm).
Self-validating synthetic workflow for Titanium imido ALD precursors via transamination.
Protocol B: Synthesis of Palladium(II) Precatalyst
Objective: Synthesize a highly hindered neutral L-type ligand complex for accelerating reductive elimination in cross-coupling catalysis.
Causality & Design: Dichloromethane (DCM) is utilized to fully dissolve the starting material,
Step-by-Step Procedure:
-
Reaction Setup: Suspend 5.0 mmol of
in 15 mL of anhydrous DCM at room temperature. -
Ligand Exchange: Add 10.5 mmol of 3-ethylpentan-3-amine in a single portion. Stir for 2 hours. The suspension will rapidly clarify into a homogeneous yellow solution as the COD ligand is displaced.
-
Crystallization: Carefully layer 30 mL of anhydrous pentane over the DCM solution. Store at -20 °C overnight.
-
Self-Validation (Visual): The formation of bright yellow microcrystals at the solvent interface confirms the successful displacement and insolubility of the target complex.
-
Isolation: Decant the supernatant, wash the crystals with cold pentane (2 x 5 mL), and dry under vacuum.
-
Self-Validation (Analytical):
NMR ( ) will show the complete absence of the distinct alkene protons of free or bound 1,5-cyclooctadiene (typically ~5.5 ppm), replaced entirely by the aliphatic signals of the 3-ethylpentan-3-amine ligand.
References
- Low temperature thermal ALD TaNx and TiNx films from anhydrous N2H4 University of California San Diego
- Thermal Decomposition Mechanisms of Vol
- Alkylamido lutetium complexes as prospective lutetium imido precursors: synthesis, characteriz
Application Note: Advanced N-Alkylation Strategies for 3-Ethylpentan-3-amine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 3-Ethylpentan-3-amine (CAS: 56065-46-4)
Executive Summary & Mechanistic Rationale
The functionalization of highly sterically hindered primary amines is a notorious bottleneck in medicinal chemistry and drug development. 3-Ethylpentan-3-amine (triethylcarbinamine) represents an extreme case of steric congestion . The nitrogen atom is bonded directly to a tertiary
Attempting traditional
Workflow & Strategic Decision Matrix
The selection of the alkylation protocol is strictly dictated by the nature of the target electrophile.
Workflow decision tree for selecting the optimal N-alkylation strategy based on electrophile type.
Quantitative Comparison of Methodologies
To guide process development, the following table summarizes the quantitative expectations and chemoselectivity profiles of the available methodologies.
| Methodology | Reagents & Catalysts | Typical Yield (%) | Chemoselectivity | Primary Limitation |
| Direct Alkylation ( | R-X, | < 15% | Poor (Elimination dominates) | Steric repulsion blocks trajectory |
| Reductive Amination | Carbonyl, | 65 - 85% | Excellent (Strict mono-alkylation) | Requires stoichiometric Lewis acid |
| Buchwald-Hartwig | Ar-X, | 70 - 90% | Excellent (N-arylation) | Intolerant to base-sensitive groups |
Protocol A: Lewis Acid-Mediated Reductive Amination
Standard reductive amination protocols (e.g., mixing the amine, carbonyl, and
Causality of Reagent Selection: We utilize Titanium(IV) isopropoxide (
Mechanistic pathway of Ti-mediated reductive amination for highly hindered amines.
Step-by-Step Methodology (Self-Validating System)
-
Preparation: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar. Purge the system with inert Argon gas for 10 minutes.
-
Imine Formation: Dissolve 3-ethylpentan-3-amine (10.0 mmol, 1.0 equiv) and the target aldehyde/ketone (11.0 mmol, 1.1 equiv) in 25 mL of anhydrous 1,2-dichloroethane (DCE).
-
Lewis Acid Addition: Syringe in
(20.0 mmol, 2.0 equiv) dropwise over 5 minutes at room temperature. Stir the reaction mixture for 16 hours.-
Validation Checkpoint 1: Withdraw a 50 µL aliquot, dilute in
, and acquire a rapid -NMR spectrum. Confirm the disappearance of the carbonyl peak (e.g., 9.5-10.0 ppm for aldehydes) and the appearance of the imine signal ( 7.5 - 8.5 ppm). Do not proceed to reduction unless conversion is >90%.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add
(25.0 mmol, 2.5 equiv) portion-wise over 15 minutes to control the exothermic hydrogen gas evolution. -
Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 6 hours.
-
Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 8:2, Ninhydrin stain). The imine intermediate should be fully consumed, replaced by a lower-Rf secondary amine spot.
-
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous
. A thick white precipitate of will form. Filter the entire biphasic mixture through a tightly packed pad of Celite. -
Isolation: Separate the organic layer, extract the aqueous layer with dichloromethane (2 x 20 mL), dry the combined organics over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Buchwald-Hartwig N-Arylation
When the target is an N-aryl derivative, reductive amination is impossible. Here, Palladium-catalyzed cross-coupling is required.
Causality of Reagent Selection: For a tert-alkylamine, the oxidative addition of the aryl halide to Pd(0) is standard, but the subsequent amine coordination and reductive elimination steps are highly sensitive to steric bulk. We utilize
Step-by-Step Methodology (Self-Validating System)
-
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL pressure vial with
(0.025 mmol, 2.5 mol%), tBuBrettPhos (0.06 mmol, 6 mol%), and (1.5 mmol, 1.5 equiv). -
Substrate Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and 3-ethylpentan-3-amine (1.2 mmol, 1.2 equiv).
-
Solvent & Sealing: Add 5 mL of anhydrous, degassed toluene. Seal the vial tightly with a PTFE-lined crimp cap.
-
Validation Checkpoint 1: Ensure the solution transitions to a deep red/orange color upon mixing, indicating the formation of the active
species.
-
-
Coupling: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 18 hours.
-
Reaction Monitoring: Cool the vial to room temperature.
-
Validation Checkpoint 2: Open the vial in a fume hood, withdraw a 10 µL aliquot, and analyze via LC-MS. Confirm the mass of the cross-coupled product and the absence of the aryl halide starting material.
-
-
Workup: Dilute the mixture with 10 mL of Ethyl Acetate and filter through a short plug of silica gel to remove the palladium catalyst and inorganic salts. Wash the plug with an additional 20 mL of Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (typically utilizing a gradient of 0-10% EtOAc in Hexanes).
References
-
National Center for Biotechnology Information (PubChem). "3-Pentanamine, 3-ethyl-, hydrochloride" PubChem Compound Database.[Link]
-
Chen, X., et al. "Secondary amines as coupling partners in direct catalytic asymmetric reductive amination" Chemical Science (RSC).[Link]
-
Asano, J. "Alkylation of Amines (Sucks!)" Master Organic Chemistry.[Link]
-
Sperry, J. B., et al. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow" Organic Process Research & Development (ACS).[Link]
Application Note: Purification of Crude 3-Ethylpentan-3-amine by Fractional Distillation
Introduction
3-Ethylpentan-3-amine is a sterically hindered tertiary alkylamine that serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel N-heterocyclic carbene (NHC) ligands for catalysis.[1] The performance of such high-value downstream products is critically dependent on the purity of the starting materials. Crude 3-Ethylpentan-3-amine, obtained from synthesis, often contains unreacted starting materials, solvent residues, and side-products which can interfere with subsequent reactions.
This application note provides a detailed, field-proven protocol for the purification of crude 3-Ethylpentan-3-amine using fractional distillation. This method is predicated on the principle of separating chemical compounds based on differences in their boiling points. By employing a fractionating column, we introduce a large surface area for repeated vaporization-condensation cycles, enabling a more efficient separation of components with close boiling points than is achievable with simple distillation.
Principle of the Method: Fractional Distillation
Fractional distillation is an enhancement of simple distillation that facilitates the separation of liquid mixtures into their components or "fractions." The process relies on Raoult's Law, which states that the partial pressure of each component in an ideal mixture is dependent on its vapor pressure and mole fraction. When the crude mixture is heated, the vapor produced is enriched in the more volatile components (those with lower boiling points).
This vapor rises into a fractionating column, which is packed or contains trays that provide a large surface area. As the vapor ascends the column, it cools, condenses, and re-vaporizes multiple times. Each of these cycles enriches the vapor with the more volatile component. The efficiency of a column, described by its number of "theoretical plates," determines its ability to separate components. The vapor that eventually reaches the top of the column is highly enriched in the lowest-boiling-point component, which is then condensed and collected as the distillate. By carefully monitoring the temperature at the distillation head, distinct fractions can be collected, isolating the desired compound from both lower- and higher-boiling impurities.
Potential Impurities & Separation Strategy
The composition of impurities in crude 3-Ethylpentan-3-amine is dependent on its synthesis route. A common laboratory synthesis might involve the reaction of 3-pentanone with an ethyl Grignard reagent followed by amination. Potential impurities could therefore include:
-
Unreacted Starting Materials: 3-Pentanone, residual organometallic reagents.
-
Synthesis Byproducts: 3-Ethylpentan-3-ol (the alcohol intermediate), and potentially other alkylated or elimination products.[2]
-
Solvents: Diethyl ether, Tetrahydrofuran (THF), or other solvents used during synthesis and workup.
-
Water: Introduced during the aqueous workup steps.
The successful separation by distillation hinges on the boiling point differences between 3-Ethylpentan-3-amine and these contaminants.
Data Presentation: Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Rationale for Separation |
| 3-Ethylpentan-3-amine | C₇H₁₇N | 115.22[3] | ~140-150 (estimated)[3] | Target Product |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Low-boiling solvent, will be removed in the forerun. |
| 3-Pentanone | C₅H₁₀O | 86.13 | 102 | Lower boiling point, will be removed in the forerun. |
| 3-Ethylpentan-3-ol | C₇H₁₆O | 116.20 | 141-142[2] | Very close boiling point; requires an efficient fractionating column. |
| Triethylamine | C₆H₁₅N | 101.19 | 89[4] | Lower boiling point; often used as a base and will be in the forerun. |
Experimental Protocols
Pre-Distillation: Drying the Crude Amine
Causality: Water is a common impurity that can form azeotropes with amines, complicating the distillation process and leading to inaccurate boiling point readings. Furthermore, residual acidic impurities from the synthesis workup should be neutralized. Solid potassium hydroxide (KOH) is an excellent choice as it is a strong base and an effective desiccant for amines.
Protocol:
-
Transfer the crude 3-Ethylpentan-3-amine liquid to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add pelletized potassium hydroxide (KOH) in portions while stirring (approximately 10-20 g of KOH per 100 mL of crude amine). An initial exothermic reaction may be observed if significant water or acidic impurities are present.
-
Loosely stopper the flask and allow the mixture to stir at room temperature for a minimum of 4 hours. For very wet samples, overnight stirring is recommended.
-
The amine is considered dry when the liquid is clear and the KOH pellets no longer clump together or appear dissolved.
-
Carefully decant or filter the dried amine away from the KOH pellets into the distillation flask.
Visualization of the Fractional Distillation Apparatus
The proper assembly of the distillation apparatus is critical for both safety and efficiency.
Caption: Standard laboratory setup for fractional distillation.
Protocol for Fractional Distillation
Safety First: This procedure must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5][6]
-
Apparatus Assembly:
-
Place the dried, crude 3-Ethylpentan-3-amine into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.
-
Mount a fractionating column (e.g., a 20-30 cm Vigreux or packed column) vertically onto the flask.
-
Wrap the column with glass wool or aluminum foil to ensure an adiabatic process, minimizing heat loss to the environment. This is crucial for establishing a proper temperature gradient.
-
Place a distillation head atop the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser. This placement ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Attach the condenser and secure all joints with Keck clips. Connect the lower inlet to a cold water source and the upper outlet to a drain.
-
Arrange a series of pre-weighed receiving flasks. A cow-type adapter is recommended for easy switching between fractions without interrupting the process.
-
If desired, an inert gas inlet can be attached to the receiving end to prevent atmospheric moisture and oxygen from contacting the hot amine.
-
-
The Distillation Process:
-
Turn on the cooling water to the condenser and begin stirring the contents of the distillation flask.
-
Gently heat the flask using a heating mantle. The heating rate should be slow and steady to avoid "bumping" (sudden, violent boiling).
-
Observe the vapor rising slowly through the column. A "reflux ring" of condensing vapor should be visible climbing the column.
-
Allow the system to equilibrate by adjusting the heat so that the reflux ring is maintained within the column for 15-30 minutes before any distillate is collected. This step is vital for achieving good separation.
-
Fraction 1 (Forerun): Slowly increase the heating rate to allow the most volatile impurities to distill. Collect the initial fraction that comes over at a lower temperature. The temperature will likely be unstable during this phase.
-
Fraction 2 (Main Product): As the lower-boiling impurities are removed, the temperature at the distillation head will rise and then stabilize at the boiling point of 3-Ethylpentan-3-amine. Collect this fraction in a clean, pre-weighed receiving flask. A stable boiling point (±1-2 °C) is the primary indicator of a pure substance.
-
Fraction 3 (Tails): If the temperature begins to rise again or becomes unstable after the main fraction is collected, it indicates the presence of higher-boiling impurities. Stop the distillation at this point or collect this "tails" fraction in a separate flask. Crucially, do not distill the flask to dryness , as this can lead to the formation of explosive peroxides or charring of residues.[5]
-
-
Post-Distillation and Shutdown:
-
Turn off and lower the heating mantle.
-
Allow the entire apparatus to cool to room temperature while maintaining the inert atmosphere, if used.
-
Weigh the collected main fraction to determine the yield of purified product.
-
Characterize the purified 3-Ethylpentan-3-amine using appropriate analytical methods (e.g., GC-MS, ¹H NMR) to confirm purity.
-
Disassemble and clean the glassware. Quench the distillation residue cautiously with a high-boiling alcohol like isopropanol before disposal.
-
Visualization of the Purification Workflow
The entire process, from crude material to purified product, can be summarized in the following workflow.
Caption: Logical workflow for the purification of 3-Ethylpentan-3-amine.
Safety Precautions & Troubleshooting
| Hazard Type | Description & Mitigation |
| Chemical Hazards | Amines can be corrosive and irritating to the skin, eyes, and respiratory system.[3][7] Handle in a fume hood and wear appropriate PPE. Vapors can be flammable.[8] Keep away from ignition sources and ensure all equipment is properly grounded.[9] |
| Operational Hazards | Overheating/Bumping: Heat gently and use a stir bar. High Temperatures: Risk of burns. Allow apparatus to cool completely before handling. Vacuum (if used): Risk of implosion. Inspect all glassware for cracks or defects before use.[6] |
| Residue Hazard | Never distill to dryness. Concentrated residues, especially from ethers or other peroxide-forming solvents, can be explosive.[5] |
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Bumping / Uneven Boiling | Heating too rapidly; no stir bar. | Reduce heating rate; ensure consistent stirring. |
| Flooded Column | Boil-up rate is too high for the column. | Reduce the heating rate to allow the liquid to drain back to the flask. |
| Unstable Temperature Reading | System not in equilibrium; thermometer misplaced. | Allow more time for equilibration; check thermometer bulb position. |
| No Distillate Collected | Insufficient heating; vapor leak in the system. | Increase heating rate; check all joints and seals for a tight fit. |
References
-
PubChem. CID 102279105 | C7H14N-3. National Center for Biotechnology Information. [Link]
-
Safety Precautions For Distillation. (2025, June 11). Linquip. [Link]
-
MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Massachusetts Institute of Technology. [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Distillations. [Link]
-
Dalchemist. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Organic Syntheses. Ethylamine, N-methyl-. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
Lab Tech. (n.d.). Best Practices for Operating Molecular Distillation Equipment Safely. [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]
-
NIST Chemistry WebBook. 3-Pentanol, 3-ethyl-. National Institute of Standards and Technology. [Link]
-
Wikipedia. 3-Ethylpentane. [Link]
- Google Patents.
-
European Patent Office. EP 0034400 A2 - Amine separation process. [Link]
-
European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
- Google Patents.
Sources
- 1. 3-Ethylpentan-3-amine HCl | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Pentanol, 3-ethyl- [webbook.nist.gov]
- 3. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. ehs.gatech.edu [ehs.gatech.edu]
- 6. njhjchem.com [njhjchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Safety Precautions For Distillation - Industrial Safety Tips [industrialsafetytips.in]
- 9. tri-iso.com [tri-iso.com]
Comprehensive Application Note: Handling, Storage, and Operational Protocols for 3-Ethylpentan-3-amine
Introduction & Structural Causality
3-Ethylpentan-3-amine (synonyms: 1,1-diethylpropylamine, triethylcarbinamine) is a highly branched aliphatic amine utilized in advanced organic synthesis and industrial chemical stabilization.
Mechanistic Insight: Although occasionally mischaracterized in automated commercial databases as a tertiary amine due to its substitution pattern, it is structurally a primary amine attached to a highly sterically hindered tertiary carbon center (a triethylcarbinyl group) . This extreme steric shielding dictates its entire reactivity profile. The bulky ethyl groups protect the nitrogen lone pair, significantly lowering its nucleophilicity while maintaining its basicity. This unique property makes it an ideal synthetic precursor for bulky N-heterocyclic carbene (NHC) ligands and a highly effective amine stabilizer for nitroxide radicals (e.g., TEMPO) in polymerization inhibition formulations .
Physicochemical Profiling
Understanding the physical state of the compound is critical for determining the correct handling procedures. The compound is typically encountered in two forms: the volatile free base and the stable hydrochloride (HCl) salt .
Table 1: Comparative Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | 3-ethylpentan-3-amine | 3-ethylpentan-3-amine hydrochloride |
| CAS Number | N/A (Often generated in situ) | 56065-46-4 |
| Molecular Formula | C₇H₁₇N | C₇H₁₈ClN |
| Molecular Weight | 115.22 g/mol | 151.68 g/mol |
| Physical State | Volatile Liquid | Crystalline Solid (Powder) |
| Boiling Point | ~135.1°C at 760 mmHg* | Decomposes before boiling |
| Storage Class | Flammable Liquids | Class 11 (Combustible Solids) |
| Recommended Storage | 2–8°C (Inert Atmosphere) | 2–8°C (Desiccated) |
*Note: Literature occasionally attributes the 135.1°C boiling point to the HCl salt ; however, based on thermodynamic first principles, this value corresponds to the free base. Ionic amine salts exhibit significantly higher melting points and typically decompose prior to boiling.
Storage Procedures & Environmental Control
Causality of Storage Conditions
-
Free Base: Primary amines readily react with atmospheric carbon dioxide to form insoluble carbamate salts. While the steric bulk of 3-ethylpentan-3-amine slows this process, prolonged exposure to air will lead to degradation and crust formation. Argon is prioritized over Nitrogen for the inert blanket because Argon is denser than air, providing a superior, settling protective layer over the liquid surface.
-
Hydrochloride Salt: The protonation of the amine forms a stable ionic lattice, eliminating volatility. However, the salt is highly hygroscopic. Moisture absorption leads to clumping, inaccurate weighing, and potential hydrolysis over time.
Workflow for the storage and handling of 3-Ethylpentan-3-amine forms.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: Inert Transfer of 3-Ethylpentan-3-amine (Free Base)
Objective: Transfer the volatile free base without inducing carbamate formation or oxidative degradation.
-
Preparation: Flame-dry all receiving glassware under vacuum, then backfill with Argon.
-
Syringe Purge: Utilize a gas-tight glass syringe with a stainless-steel needle. Purge the syringe three times with Argon directly from the Schlenk line.
-
Extraction: Puncture the septum of the reagent bottle. Slowly draw the required volume to prevent cavitation and bubbling.
-
Self-Validation Step: Visually inspect the liquid inside the syringe. It must be completely colorless and free of particulate matter. The presence of a white crust or cloudiness indicates carbamate formation, meaning the reagent's inert atmosphere was compromised and the molarity is no longer accurate.
-
Delivery: Transfer the liquid to the reaction vessel dropwise.
Protocol B: Precision Weighing of the Hydrochloride Salt
Objective: Accurately measure the hygroscopic solid while preventing static dispersion and moisture uptake.
-
Environment: Conduct operations in a standard fume hood. Ensure ambient humidity is ideally <40%.
-
Static Control: Amine salts frequently hold static charges. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing to prevent the powder from adhering to the walls of the balance enclosure.
-
Weighing: Rapidly weigh the required mass (Assay ≥95.0% ) into a tared vial. Immediately cap the source bottle, wrap the seal with Parafilm, and return it to the desiccator at 2–8°C.
-
Self-Validation Step: To verify the integrity of the stored salt, dissolve a 5 mg test aliquot in 1 mL of deionized water. The salt must dissolve rapidly and completely, yielding a crystal-clear solution. Any insoluble residue suggests degradation or cross-contamination.
Safety, Hazards, and Emergency Response
According to the Globally Harmonized System (GHS), 3-ethylpentan-3-amine derivatives are classified under Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , and STOT SE 3 (H335) .
Toxicological Causality: The highly lipophilic nature of the three ethyl groups facilitates rapid dermal and cellular penetration. Once absorbed, the basic primary amine causes localized saponification of tissue lipids and disrupts cellular pH gradients, leading to severe irritation of the skin, eyes, and respiratory tract.
Spill Management Protocol:
-
Evacuation & PPE: Evacuate the immediate area. Don heavy-duty nitrile gloves, chemical splash goggles, and an organic vapor respirator.
-
Neutralization (For Free Base): Do not wipe the volatile free base directly, as this increases the surface area and vaporization rate. First, neutralize the spill by carefully applying a dilute acid (e.g., 5% acetic acid or sodium bisulfate solution). This converts the volatile free base into a non-volatile, water-soluble salt.
-
Containment: Absorb the neutralized liquid with inert materials (vermiculite or dry sand).
-
Disposal: Sweep into a designated hazardous waste container and seal tightly.
References
-
PubChem . "3-Pentanamine, 3-ethyl-, hydrochloride". National Center for Biotechnology Information. URL: [Link]
- Google Patents. "US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer". United States Patent and Trademark Office.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylpentan-3-amine
Introduction: This guide provides a comprehensive technical resource for researchers and chemists focused on the synthesis of 3-Ethylpentan-3-amine, a sterically hindered primary amine. Due to the tertiary nature of the carbon atom bearing the amine group, classical methods like direct alkylation of ammonia are often inefficient, leading to complex product mixtures and low yields.[1][2] This document outlines a robust and high-yielding two-step synthetic pathway, addresses common experimental challenges through a detailed troubleshooting guide, and provides validated protocols to ensure reproducible success in your laboratory.
Part 1: Recommended Synthetic Pathway
The most reliable and scalable approach for synthesizing 3-Ethylpentan-3-amine involves a two-stage process. First, a Grignard reaction is employed to create the tertiary alcohol precursor, 3-ethyl-3-pentanol.[3] Second, this alcohol is converted to the target primary amine via the Ritter reaction, followed by hydrolysis of the intermediate amide.[4][5] This pathway is particularly advantageous as it leverages the formation of a stable tertiary carbocation, a key intermediate in the Ritter reaction.[6][7]
Caption: Recommended two-stage synthesis workflow.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route for 3-Ethylpentan-3-amine?
A1: The recommended route is a two-step sequence: (1) Synthesis of the tertiary alcohol 3-ethyl-3-pentanol via the Grignard reaction of ethylmagnesium bromide with diethyl carbonate.[3] (2) Conversion of the alcohol to the target amine using the Ritter reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide.[5][6] This method is superior for sterically hindered amines as it avoids common side reactions seen in other methods.
Q2: Why is the Ritter reaction preferred over direct Sₙ2 amination of a corresponding alkyl halide?
A2: Direct Sₙ2 reaction on a tertiary alkyl halide (e.g., 3-bromo-3-ethylpentane) with ammonia is highly prone to elimination (E2) reactions, which would predominantly yield alkenes rather than the desired amine. Furthermore, direct alkylation of ammonia is notoriously difficult to control and often results in a mixture of primary, secondary, and tertiary amines, complicating purification and lowering the yield of the desired product.[1][2] The Ritter reaction circumvents these issues by proceeding through a stable tertiary carbocation intermediate.[7]
Q3: Can I use a one-pot reductive amination reaction?
A3: While direct reductive amination is a powerful tool for amine synthesis, it is not ideal for this specific target.[8][9] A one-pot reaction of diethyl ketone with ammonia would require a reducing agent that selectively reduces the imine intermediate without reducing the starting ketone. More importantly, the initially formed primary amine can react further with the ketone, leading to the formation of secondary and tertiary amine byproducts, making it difficult to isolate the pure primary amine.[10][11]
Q4: What are the most critical parameters for the Grignard reaction step?
A4: Absolute exclusion of moisture is paramount. The Grignard reagent is a strong base and will be quenched by any protic source, such as water from the atmosphere, solvent, or glassware.[12][13] Therefore, all glassware must be flame-dried or oven-dried, and anhydrous ether must be used as the solvent. The purity of the magnesium turnings is also critical for successful initiation.[3]
Q5: What are the key considerations for the Ritter reaction step?
A5: The choice and concentration of the strong acid catalyst (e.g., sulfuric acid) are crucial. The acid serves to protonate the alcohol, facilitating the formation of the stable tertiary carbocation.[5] The reaction is typically performed using the nitrile as both a reactant and a solvent. Temperature control is also important; while the reaction may require heating to proceed at a reasonable rate, excessive temperatures can lead to side reactions like alkene formation. The final hydrolysis step to convert the intermediate amide to the amine requires stringent conditions, such as refluxing with a strong acid or base.[7]
Part 3: Troubleshooting Guide
Stage 1: Synthesis of 3-Ethyl-3-pentanol (Grignard Reaction)
| Problem | Potential Causes | Solutions & Explanations |
| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure ethyl bromide. | 1. Ensure anhydrous conditions: Flame-dry all glassware under vacuum or nitrogen flush and use freshly opened or distilled anhydrous diethyl ether.[12] 2. Activate Magnesium: Gently crush a few turnings of magnesium in the flask with a glass rod. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to etch the surface and expose fresh magnesium.[3] 3. Use pure reagents: Ensure the ethyl bromide is free from ethanol, which will quench the Grignard reagent. |
| Low yield of 3-Ethyl-3-pentanol. | 1. Incomplete reaction. 2. Side reaction: Wurtz coupling of ethyl bromide. 3. Premature quenching of the Grignard reagent. | 1. Ensure sufficient reaction time: After all reagents are added, allow the reaction to stir for the recommended time (e.g., 1 hour) to ensure completion.[3] 2. Control addition rate: Add the ethyl bromide solution dropwise to maintain a gentle reflux. Adding it too quickly can cause localized high concentrations, favoring the coupling reaction to form butane. 3. Maintain inert atmosphere: Keep the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system. |
| Product is contaminated with biphenyl or other high-boiling impurities. | 1. This is unlikely if using diethyl carbonate, but can occur if other carbonyl sources are used. 2. Contamination from starting materials. | 1. Purify via distillation: The target alcohol has a boiling point of ~141°C.[14] Careful fractional distillation should effectively separate it from most common impurities. 2. Verify reagent purity: Ensure the diethyl carbonate is pure before use.[3] |
Stage 2: Synthesis of 3-Ethylpentan-3-amine (Ritter Reaction & Hydrolysis)
| Problem | Potential Causes | Solutions & Explanations |
| Low yield of the intermediate amide. | 1. Incomplete formation of the carbocation. 2. Insufficiently strong acid catalyst. 3. Side reaction: Elimination to form 3-ethyl-2-pentene. | 1. Use a strong, concentrated acid: Concentrated sulfuric acid is typically used. Ensure the correct stoichiometric amount is added slowly and with cooling.[5] 2. Verify acid quality: Use fresh, high-purity acid. 3. Control temperature: While some heat may be needed, excessive temperatures favor the elimination pathway. Monitor the reaction temperature carefully. |
| Difficult or incomplete hydrolysis of the amide. | 1. Hydrolysis conditions are too mild. 2. Insufficient reaction time for hydrolysis. | 1. Use harsh conditions: Amide hydrolysis, especially of sterically hindered amides, requires vigorous conditions. Refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH or KOH) for several hours is typically necessary.[7] 2. Monitor reaction progress: Use TLC or GC-MS to monitor the disappearance of the amide starting material before working up the reaction. |
| Product loss during workup and purification. | 1. The amine product is protonated and remains in the aqueous layer during basic extraction. 2. The amine is volatile. 3. Formation of emulsions during extraction. | 1. Ensure basic conditions for extraction: After hydrolysis (especially acidic hydrolysis), the reaction mixture must be made strongly basic (pH > 12) with NaOH or KOH to deprotonate the ammonium salt and extract the free amine into an organic solvent. 2. Use care during solvent removal: Use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product. 3. Break emulsions: Add a small amount of brine (saturated NaCl solution) to help break up any emulsions that form during the extraction process. |
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-3-pentanol
This protocol is adapted from established Grignard synthesis procedures.[3][12]
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer. All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen. Place 36 g (1.5 mol) of magnesium turnings in the flask.
-
Initiation: Add 275 mL of anhydrous diethyl ether to the flask. Add 2 mL of ethyl bromide through the dropping funnel to initiate the reaction. If it does not start, add a single crystal of iodine.
-
Grignard Formation: Prepare a solution of 160 g (1.47 mol) of ethyl bromide in 350 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. This addition should take approximately 45-60 minutes.
-
Reaction: After the addition is complete, continue stirring for an additional 30 minutes.
-
Addition of Ester: Prepare a solution of 52 g (0.44 mol) of pure diethyl carbonate in 70 mL of anhydrous diethyl ether. Add this solution dropwise to the vigorously stirred Grignard reagent over about 1 hour. A vigorous reaction should occur, and the ether will reflux.
-
Completion & Quench: After the addition is complete, heat the mixture on a water bath with continued stirring for 1 hour. Cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into a separate flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Purification: Combine the ethereal extracts and dry over anhydrous potassium carbonate. Filter, and remove the ether using a rotary evaporator. Fractionally distill the crude residue, collecting the fraction boiling at 139-142°C.[3] The expected yield is approximately 44 g.
Protocol 2: Synthesis of 3-Ethylpentan-3-amine
This protocol is based on the general principles of the Ritter reaction.[5][6]
-
Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, place the 3-ethyl-3-pentanol (e.g., 23.2 g, 0.2 mol) and acetonitrile (100 mL). Cool the mixture in an ice bath.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 30 mL) dropwise, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Quench: Cool the reaction mixture and carefully pour it onto 200 g of crushed ice.
-
Hydrolysis: To hydrolyze the intermediate N-(3-ethylpentan-3-yl)acetamide, add 100 mL of 6M sodium hydroxide solution. Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/GC analysis indicates the complete disappearance of the amide.
-
Extraction: Cool the reaction mixture. Transfer to a separatory funnel and extract three times with 100 mL portions of diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude amine can be further purified by distillation.
Part 5: Data & Characterization
Table 1: Reagent Properties
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | 1.46 |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 126.8 | 0.975 |
| 3-Ethyl-3-pentanol | C₇H₁₆O | 116.20 | 141 | 0.824[14] |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 |
| 3-Ethylpentan-3-amine | C₇H₁₇N | 115.22 | ~130-135 (est.) | N/A |
Table 2: Expected Spectroscopic Data for 3-Ethylpentan-3-amine
| Technique | Expected Features |
| ¹H NMR | - Triplets and quartets corresponding to the three ethyl groups. - A broad singlet for the -NH₂ protons (integrating to 2H), which is D₂O exchangeable. |
| ¹³C NMR | - Four distinct carbon signals: one for the quaternary carbon C(N), and three for the non-equivalent carbons of the ethyl groups (-CH₂ and -CH₃). |
| IR Spectroscopy | - A characteristic N-H stretching doublet in the region of 3300-3400 cm⁻¹ for the primary amine. - An N-H bending (scissoring) vibration around 1600 cm⁻¹. - C-H stretching vibrations just below 3000 cm⁻¹.[15] |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 115. - Fragmentation pattern showing loss of ethyl groups (M-29). |
Part 6: Reaction Mechanisms
Mechanism 1: Grignard Reaction with Diethyl Carbonate
The reaction proceeds via a double addition of the Grignard reagent. The first equivalent adds to the carbonyl, displacing an ethoxide leaving group to form a ketone (diethyl ketone). A second equivalent of the Grignard reagent then immediately attacks the highly reactive ketone intermediate to form the tertiary alkoxide, which is protonated upon acidic workup.
Caption: Mechanism of the Ritter Reaction.
Part 7: References
-
Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
Li, G., et al. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2020, March 21). tertiary amine synthesis & reductive amination [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Pentanamine. Retrieved from NIST WebBook. [Link]
-
PrepChem. (n.d.). Preparation of 3-ethyl-3-pentanol. Retrieved from PrepChem. [Link]
-
PubChem. (n.d.). 3-ethylpentan-3-amine. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). 3-Ethyl-3-pentanol. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]
-
Bower, J. F., et al. (2018). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of 3-ethylpentane. Retrieved from Doc Brown's Chemistry. [Link]
-
ScienceMadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from ScienceMadness. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). N-Ethyl-N-(but-3-enyl)pentan-3-amine. Retrieved from SpectraBase. [Link]
-
Studylib.net. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. Retrieved from studylib.net. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Pentanol, 3-ethyl-. Retrieved from NIST WebBook. [Link]
-
Cann, A. F., & Liao, J. C. (2010). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology. [Link]
-
Redjemia, R., et al. (2020). Optimization of reaction conditions of compound 3a under solvent-free... ResearchGate. [Link]
-
Wei, W., et al. (2018). Four-component synthesis of 3-aminomethylated imidazoheterocycles in EtOH under catalyst-free, oxidant-free and mild conditions. Green Chemistry. [Link]
-
Swallen, L. C. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
-
LibreTexts Chemistry. (2024, July 30). 24.7: Synthesis of Amines. Retrieved from LibreTexts Chemistry. [Link]
-
Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University. [Link]
-
An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from NDSU. [Link]
-
Clark, J. (n.d.). preparation of amines. Retrieved from Chemguide. [Link]
-
Singh, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link]
-
Ball, R. L., et al. (2021). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. ACS Omega. [Link]
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. studylib.net [studylib.net]
- 14. 3-Ethyl-3-pentanol | 597-49-9 [chemicalbook.com]
- 15. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Section 1: Direct Alkylation (The Classic Problem)
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have diagnosed hundreds of failed amination reactions. The synthesis of tertiary amines is particularly fraught with kinetic traps and thermodynamic sinks.
This guide provides field-proven troubleshooting strategies for the most common side reactions encountered during tertiary amine synthesis. Rather than just providing recipes, this guide explains the mechanistic causality behind these failures and offers self-validating protocols to ensure experimental integrity.
FAQ 1: I am trying to synthesize a tertiary amine by reacting a secondary amine with an alkyl halide, but I keep getting a complex mixture including quaternary ammonium salts. Why is this happening?
The Causality: You are experiencing uncontrolled over-alkylation. In direct nucleophilic substitution, the addition of an alkyl group to an amine increases the electron density on the nitrogen atom via the inductive effect. Consequently, the newly formed tertiary amine is often more nucleophilic than the starting secondary amine[1]. This creates a "runaway train" effect where your desired product competes with the starting material for the electrophile, inevitably leading to the formation of quaternary ammonium salts[2].
The Solution: To bypass this thermodynamic sink, we strongly recommend abandoning direct alkylation for tertiary amine synthesis. Instead, pivot to reductive amination or transition-metal catalyzed cross-coupling, which offer absolute chemoselectivity.
Section 2: Reductive Amination (The Workhorse)
FAQ 2: During the reductive amination of a secondary amine with a ketone, my yield of the tertiary amine is low, and I am recovering large amounts of the corresponding secondary alcohol. How do I fix this chemoselectivity issue?
The Causality: This is a classic kinetic issue. Reductive aminations are challenging because the reaction can suffer from the premature reduction of the carbonyl compound to an alcohol before the amine can condense with it[3]. When synthesizing tertiary amines, the intermediate is an iminium ion, which forms much slower than the neutral imines derived from primary amines. If your reducing agent is too strong or added too early, it will simply reduce the unreacted ketone.
The Solution: You must decouple the condensation and reduction steps. Pre-form the iminium ion using a Lewis acid and switch to a milder, more chemoselective reducing agent.
Quantitative Data: Reducing Agent Selection
Table 1: Kinetic and Chemoselective Profiles of Reducing Agents in Amination
| Reducing Agent | Relative Hydride Donating Power | Iminium vs. Carbonyl Selectivity | Optimal pH Range | Primary Side Reaction Risk |
| NaBH₄ | High | Poor | 9–10 | Direct carbonyl reduction to alcohol |
| NaBH₃CN | Moderate | Good | 6–8 | Cyanide incorporation / Toxicity |
| NaBH(OAc)₃ | Mild | Excellent | 4–5 | Sluggish kinetics with hindered ketones |
| H₂ / Pd/C | Variable | Moderate | Neutral | Reduction of sensitive functional groups |
Protocol 1: Self-Validating Reductive Amination for Tertiary Amines
Objective: Synthesize a tertiary amine while completely suppressing carbonyl reduction.
-
Iminium Formation: In an oven-dried flask under N₂, dissolve the secondary amine (1.0 eq) and ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq). Stir at room temperature for 6 hours.
-
Self-Validation Check (Critical): Do not add the reductant blindly. Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-MS or TLC. Proceed to step 3 ONLY when the ketone starting material is <5%. If >5%, continue stirring. This guarantees the reductant will not act on free ketone.
-
Chemoselective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. The mild hydride donor will selectively reduce the pre-formed iminium ion.
-
Workup: Quench with 1N NaOH to break down titanium salts. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting workflow for carbonyl reduction side reactions in reductive amination.
Section 3: Buchwald-Hartwig Cross-Coupling (The Modern Approach)
FAQ 3: I am using a Buchwald-Hartwig amination to couple a secondary amine with an aryl bromide to form a tertiary aryl amine. However, my major byproduct is the hydrodehalogenated arene (reduced aryl ring). What is the mechanism behind this, and how can I prevent it?
The Causality: The formation of a hydrodehalogenated arene is the result of a competing β-hydride elimination side reaction[4]. After the secondary amine coordinates to the Palladium(II) center and is deprotonated, the resulting palladium-amido complex faces a kinetic bifurcation: it can either undergo the desired reductive elimination to form the tertiary amine C-N bond, or it can undergo β-hydride elimination (if the amine possesses β-hydrogens). β-hydride elimination yields an imine and a Pd(II)-hydride species, which subsequently reductively eliminates to give the hydrodehalogenated arene.
The Solution: You must enforce a geometry around the Palladium center that accelerates reductive elimination. This is achieved by using sterically demanding bidentate phosphine ligands (such as BINAP or DPPF)[5]. These bulky ligands crowd the metal center, lowering the activation energy for reductive elimination and physically blocking the coplanar arrangement required for β-hydride elimination.
Protocol 2: Self-Validating Buchwald-Hartwig Amination
Objective: Synthesize a tertiary aryl amine while suppressing β-hydride elimination.
-
Catalyst Pre-Activation: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (2 mol%) and rac-BINAP (4 mol%) in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
-
Self-Validation Check (Critical): Observe the solution. A successful ligand exchange from dba to BINAP is visually confirmed by a color shift from dark purple/black to a deep, homogeneous red/orange. If the solution remains purple or precipitates black Pd powder, your ligand is oxidized or the solvent is wet; abort the reaction to save valuable substrates.
-
Coupling: Add the aryl halide (1.0 eq), secondary amine (1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq). Seal the vessel and heat to 90 °C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and salts, and concentrate the filtrate for column chromatography.
Mechanistic divergence in Buchwald-Hartwig amination leading to beta-hydride elimination.
Comprehensive References
*[1] preventing over-alkylation of amines in synthesis - Benchchem . Benchchem. 1 *[2] Chapter 2: Synthetic Methods for Alkyl Amines - Books . Royal Society of Chemistry (RSC). 2 *[3] Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews . Royal Society of Chemistry (RSC).3 *[4] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook . American Chemical Society (ACS Publications).4 *[5] Buchwald–Hartwig amination . Wikipedia.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Amine Synthesis & Alkylation Control
Status: Operational Topic: Preventing Over-Alkylation in Amine Synthesis Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Welcome to the Amine Synthesis Support Hub
The Issue: You are attempting to synthesize a secondary amine from a primary amine using an alkyl halide, but you are observing significant amounts of tertiary amine and quaternary ammonium salt byproducts.
The Root Cause (The Polyalkylation Trap): In a standard SN2 reaction, the introduction of an electron-donating alkyl group increases the electron density on the nitrogen atom. Consequently, the secondary amine product is often more nucleophilic than the primary amine starting material. This creates a kinetic cascade where the product competes for the alkylating agent more effectively than the starting material.
Visualizing the Kinetic Trap
Figure 1: The kinetic cascade of amine alkylation.[1][2][3][4][5] The secondary amine, being more electron-rich, reacts faster (k2 > k1) than the primary amine, leading to over-alkylation.
Module 1: Direct Alkylation Optimization
Use Case: When you must use an alkyl halide (e.g., the aldehyde for reductive amination is unstable or unavailable) and need a direct SN2 approach.
Strategy A: The "Cesium Effect" Protocol
Standard bases (K2CO3, Et3N) often fail to prevent over-alkylation. Research by Salvatore et al. demonstrated that Cesium Hydroxide (CsOH) promotes mono-alkylation with high selectivity (typically 9:1), likely due to the "cesium effect" where the large cation stabilizes the transition state or facilitates specific solvation.
Protocol (Based on Salvatore et al.):
-
Setup: Flame-dry a round-bottom flask and add activated 4Å Molecular Sieves (powdered).
-
Solvent: Add anhydrous DMF (Dimethylformamide). Note: DMF is critical for this effect; THF or DCM are less effective.
-
Reagents: Add the Primary Amine (1.0 equiv) and CsOH·H2O (1.0 equiv).
-
Addition: Add the Alkyl Bromide/Iodide (1.0 - 1.1 equiv).
-
Reaction: Stir vigorously at room temperature.
-
Workup: Filter off sieves, dilute with EtOAc, wash copiously with LiCl (5% aq) or water to remove DMF.
Strategy B: Statistical Control (High Dilution)
If CsOH is unavailable, you must rely on probability.
-
Excess Amine: Use 5.0 to 10.0 equivalents of the primary amine relative to the alkyl halide.
-
Order of Addition: Add the alkyl halide dropwise to the amine solution (never the reverse).
-
Recovery: This is only viable if your starting amine is cheap/volatile and can be recovered by distillation or extraction.
Module 2: Reductive Amination (The Gold Standard)
Use Case: The most robust method for synthesizing secondary amines. It bypasses the SN2 mechanism entirely. Mechanism: Formation of an imine (reversible) followed by irreversible reduction. Since the imine is formed from a primary amine and an aldehyde/ketone, the stoichiometry is strictly controlled.
The "Abdel-Magid" Protocol (NaBH(OAc)3)
Sodium triacetoxyborohydride (STAB) is the preferred reagent because it is mild enough to reduce the imine faster than it reduces the aldehyde/ketone, allowing for a "one-pot" procedure.
Step-by-Step Protocol:
-
Solvent: Dissolve the Primary Amine (1.0 equiv) and Aldehyde/Ketone (1.0 - 1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .
-
Tip: DCE is preferred for solubility and rate.
-
-
Reagent: Add NaBH(OAc)3 (1.4 - 1.5 equiv) in one portion.
-
Acid Catalyst (Optional): If reacting a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation. Aldehydes usually do not require this.[6]
-
Time: Stir at Room Temperature for 2–4 hours.
-
Quench: Add saturated aqueous NaHCO3. Extract with DCM.[1][7]
Data Comparison: Reducing Agents
| Reagent | Selectivity | Risk of Side Reactions | Notes |
| NaBH(OAc)3 | High | Low | Recommended. Reduces imine > aldehyde. |
| NaBH3CN | High | Medium (Toxic) | Effective but generates HCN gas at low pH. |
| NaBH4 | Low | High | Reduces aldehyde too fast. Requires 2-step (Imine form -> Reduce).[8] |
Module 3: Protection Strategy (Fukuyama Synthesis)
Use Case: When you need absolute guarantee of mono-alkylation and the substrate is valuable/complex. Concept: Convert the amine to a sulfonamide. The sulfonamide nitrogen is acidic (non-nucleophilic) and can be alkylated exactly once using Mitsunobu or basic conditions.
Workflow Visualization
Figure 2: The Fukuyama Synthesis pathway. The electron-withdrawing Nosyl group prevents over-alkylation by deactivating the nitrogen.
Protocol (Kan & Fukuyama):
-
Protection: React amine with 2-nitrobenzenesulfonyl chloride (NsCl) and Et3N in DCM.
-
Alkylation: React the Ns-amide with Alkyl Halide and K2CO3 in DMF (or via Mitsunobu conditions with ROH/DEAD/PPh3).
-
Why it works: The product is a sulfonamide, which is not nucleophilic. It cannot react further.
-
-
Deprotection: Treat with Thiophenol (PhSH) and K2CO3 (or Cs2CO3) in DMF/MeCN.
Troubleshooting & FAQs
Q: I tried Reductive Amination, but the imine won't form. What now?
-
A: Steric hindrance or electron-poor amines (like anilines) can slow imine formation.
-
Fix: Add Ti(OiPr)4 (Titanium Isopropoxide) to the reaction. It acts as a Lewis acid and water scavenger, driving imine formation. Then add NaBH4 directly to the pot.
-
Q: Can I use the "Cesium Effect" on anilines (aromatic amines)?
-
A: Yes, but anilines are less nucleophilic than aliphatic amines. You may need to heat the reaction to 60-80°C. However, for anilines, Buchwald-Hartwig coupling is generally superior to direct alkylation if the halide is an aryl halide.
Q: How do I separate a mixture of Primary, Secondary, and Tertiary amines if I messed up?
-
A: Use the Hinsberg Test principle (chemically active extraction) or acetylation:
-
React crude mixture with Acetic Anhydride (converts Primary/Secondary to Amides; Tertiary remains basic).
-
Acid wash (Tertiary amine goes into water; Amides stay in organic).
-
Warning: Hydrolyzing the amides back to amines requires harsh conditions (refluxing KOH or HCl), so this is a rescue method of last resort.
-
References
-
Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[9][10] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[10][11][12] Organic Letters, 1(11), 1893–1896.
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][8][13] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][8][14] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][8][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
-
Kan, T. , & Fukuyama, T. (2004).[7] Ns strategies: a highly versatile synthetic method for amines.[15] Chemical Communications, (4), 353-359.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 15. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Ethylpentan-3-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the handling and purification of 3-Ethylpentan-3-amine. This guide is designed for researchers and professionals in the chemical and pharmaceutical sciences. It moves beyond simple protocols to provide a deeper understanding of the principles governing purification choices, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes. The methodologies described herein are structured to be self-validating, incorporating checkpoints and rationale to guide you through a successful purification campaign.
Safety First: Handling 3-Ethylpentan-3-amine
Before commencing any procedure, it is imperative to recognize that 3-Ethylpentan-3-amine and its structural analogs are hazardous materials.
-
Corrosive and Flammable: This compound is a corrosive, flammable liquid that can cause severe skin burns and eye damage.[1][2] Vapors may form explosive mixtures with air.[1]
-
Handling Precautions: Always handle this chemical within a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[2]
-
Static Discharge: To prevent ignition from static electricity, ensure all metal equipment is properly grounded. Use only non-sparking tools.[1][2]
-
Incompatibilities: Avoid contact with acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
Consult the Safety Data Sheet (SDS) for 3-Aminopentane (a close analog) for comprehensive safety information.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when purifying 3-Ethylpentan-3-amine.
Q1: What are the most likely impurities in my crude 3-Ethylpentan-3-amine sample?
The impurity profile is intrinsically linked to the synthetic route. Amine synthesis, particularly via alkylation of ammonia or lower-order amines with alkyl halides, notoriously produces a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[3]
-
Synthesis-Related Impurities: Unreacted starting materials (e.g., 3-bromopentane, ammonia) and over-alkylated products (e.g., di-(3-ethylpentyl)amine) are common.
-
Solvent and Reagent Residue: Residual organic solvents from the reaction or initial workup.
-
Water: A ubiquitous impurity, often introduced during aqueous workup steps.
-
Degradation Products: Amines can be susceptible to oxidation, leading to colored impurities.
Q2: My amine is cloudy or contains a separate aqueous layer. How do I effectively dry it?
Water is a detrimental impurity in many applications. The key to drying amines is selecting a desiccant that is chemically compatible. Amines are basic, so acidic drying agents must be avoided as they will react to form an ammonium salt.
Causality: The lone pair of electrons on the amine's nitrogen atom makes it a base. Acidic desiccants will participate in an acid-base reaction, consuming your product. Therefore, only neutral or basic drying agents are suitable.
| Drying Agent | Type | Efficiency | Comments |
| Potassium Hydroxide (KOH) | Basic | High | Very rapid and efficient; excellent for bulk water removal.[4] |
| Calcium Oxide (CaO) | Basic | Moderate | Good for drying amines, but may not achieve complete dryness.[5] |
| Molecular Sieves (3Å or 4Å) | Neutral | Very High | Excellent for achieving very low water content. Must be activated. |
| Magnesium Sulfate (MgSO₄) | Neutral | High | Rapid and effective with a large capacity for water.[5] |
| Sodium Sulfate (Na₂SO₄) | Neutral | Low | Lower capacity and efficiency; best for pre-drying. |
Expert Tip: For a very wet sample, first pre-dry by stirring with anhydrous magnesium sulfate, decant, and then perform a final drying over freshly crushed potassium hydroxide or activated molecular sieves.
Q3: My sample contains neutral (e.g., unreacted alkyl halide) or acidic impurities. What is the most robust purification strategy?
Acid-base extraction is the cornerstone of amine purification.[6][7] This technique exploits the differential solubility of the amine and its protonated salt form.
The Principle:
-
The basic (water-insoluble) free amine is dissolved in an organic solvent.
-
Washing with an aqueous acid (e.g., dilute HCl) protonates the amine, forming a water-soluble ammonium salt.[7][8]
-
The water-soluble salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
The layers are separated.
-
The aqueous layer is then treated with a strong base (e.g., NaOH) to deprotonate the ammonium salt, regenerating the water-insoluble free amine.[9]
-
The purified amine is then extracted back into a fresh organic solvent.
This method provides excellent separation from non-basic impurities.
Q4: My amine has a yellow or brown tint. How can I decolorize it?
Colored impurities are often polar, high-molecular-weight byproducts.
-
Activated Charcoal (Carbon): This is the most common method. Add a small amount of activated carbon to a solution of the amine in an organic solvent, stir or heat gently for a short period, and then filter through a pad of Celite® to remove the carbon.
-
Distillation: Often, the colored impurities are non-volatile and will remain in the distillation flask as residue.
Detailed Troubleshooting & Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral, acidic, and highly polar impurities.
dot
Caption: Workflow for purifying amines via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude amine (1 part) in a suitable organic solvent like diethyl ether or dichloromethane (10 parts).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 parts). Combine the aqueous layers.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine should separate, often making the solution cloudy.
-
Back-Extraction: Extract the regenerated amine from the basic aqueous solution using fresh diethyl ether (3 x 5 parts).
-
Drying & Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate or potassium hydroxide, filter, and remove the solvent under reduced pressure (rotary evaporation).
Protocol 2: Purification by Fractional Distillation
This method is best for separating the target amine from other volatile components with different boiling points.[10] It is particularly effective after an initial acid-base extraction.
| Compound | Molecular Formula | Boiling Point (°C) | Rationale for Separation |
| 3-Ethylpentan-3-amine | C₇H₁₇N | ~134-136 °C (est.) | Target Compound |
| Diethylamine | C₄H₁₁N | 55.5 °C | Lower boiling point; removed in forerun. |
| 3-Ethylpentane | C₇H₁₆ | 93.5 °C[11] | Lower boiling point; removed in forerun. |
| 3-Ethyl-3-pentanol | C₇H₁₆O | 141-142 °C[12] | Higher boiling point; remains in residue. |
dot
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. 3-Ethylpentane - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
Troubleshooting low conversion in reactions involving 3-Ethylpentan-3-amine
Welcome to the Technical Support Center for Sterically Hindered Amines.
Ticket Subject: . Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Reagent Profile: Know Your Nucleophile
Before troubleshooting, you must respect the geometry of your reactant. 3-Ethylpentan-3-amine (also known as 1,1-diethylpropylamine) is not a standard primary amine.
-
Structure: The nitrogen is attached to a tertiary carbon bearing three ethyl groups (
). -
The Problem: This molecule acts like a "molecular umbrella." While the nitrogen lone pair is electronically available (pKa ~10.5), it is kinetically buried. The three ethyl chains create a massive steric wall that destabilizes the tetrahedral intermediates required for many standard reactions (like amide coupling).
-
Physical State: Liquid (Free base BP: ~140–142°C).[1] It is not highly volatile, but can be lost under high vacuum if not converted to a salt.
Troubleshooting Module A: Amide Coupling Fails
Symptom: You are using standard coupling reagents (HATU, EDC/NHS) and seeing <10% conversion, or recovering starting material.
Root Cause: Standard reagents rely on the formation of an active ester. The attack of your hindered amine onto this ester requires forming a crowded tetrahedral intermediate. The energy barrier is too high for standard room-temperature kinetics.
Protocol 1: The Acid Chloride Method (High Energy)
The Gold Standard for hindered amines.
-
Activation: Convert your carboxylic acid to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. Do not rely on in situ activation. Isolate the acid chloride if possible. -
Solvent: DCM or DCE (Anhydrous).
-
Base: Pyridine (acts as both base and nucleophilic catalyst) or DMAP (0.1 eq) with
. -
Temperature: Reflux (40–80°C).
-
Procedure:
-
Dissolve acid chloride (1.2 eq) in DCM.
-
Add Pyridine (3.0 eq).
-
Add 3-Ethylpentan-3-amine (1.0 eq) slowly.
-
Heat to reflux for 12–24 hours.
-
Protocol 2: The T3P® (Propylphosphonic Anhydride) Method
Best for acid-sensitive substrates or when acid chlorides are unstable.
T3P is a cyclic anhydride that drives equilibrium by water scavenging and low epimerization.
-
Reagent: T3P (50% w/w in EtOAc or DMF).
-
Base: DIPEA (3–5 eq).
-
Solvent: EtOAc (preferred) or DMF.
-
Temperature: 0°C
Room Temp 60°C (if sluggish). -
Critical Step: Add T3P last to the mixture of Acid + Amine + Base.
Data Comparison: Coupling Efficiency
| Method | Reagent | Conversion (24h) | Notes |
| Standard | HATU / DIPEA | < 15% | Fails due to steric clash in active ester. |
| Carbodiimide | EDC / HOBt | < 5% | Urea byproduct formation often dominates. |
| High Energy | Acid Chloride / Pyridine | > 90% | Pyridine acts as an acyl transfer catalyst. |
| Scavenger | T3P / EtOAc | > 85% | Excellent workup; water-soluble byproducts. |
Visualization: Amide Coupling Decision Tree
Caption: Logic flow for optimizing amide bond formation with 3-Ethylpentan-3-amine.
Troubleshooting Module B: Reductive Amination Stalls
Symptom: You mix the ketone/aldehyde and amine with
Root Cause: The formation of the imine (or hemiaminal) intermediate is the rate-limiting step. The steric bulk prevents the amine from attacking the carbonyl carbon effectively. Water generated in the equilibrium pushes the reaction backward.
Solution: Titanium(IV) Isopropoxide Protocol You must use a Lewis Acid that also acts as a water scavenger to "lock" the imine.[2]
-
Step 1 (Imine Formation):
-
Mix Carbonyl (1.0 eq) + 3-Ethylpentan-3-amine (1.1 eq).
-
Add Titanium(IV) isopropoxide (
) (1.2–1.5 eq) neat. -
Stir at room temperature (or 40°C) for 6–12 hours. The solution usually turns viscous/yellow.
-
Note: Do not add reducing agent yet.
-
-
Step 2 (Reduction):
-
Dilute with dry Ethanol or THF.
-
Add
(2.0 eq) or . -
Stir for 4 hours.
-
-
Step 3 (Workup - Critical):
Troubleshooting Module C: Alkylation ( ) vs. Buchwald-Hartwig
Symptom: You are trying to react the amine with an alkyl halide or aryl halide and seeing no product.
Analysis:
-
Alkyl Halides (
): STOP. This reaction will likely fail or result in E2 elimination due to the basicity and bulk of the amine. You cannot force a tertiary alkyl amine to do an attack on anything but a methyl halide.-
Alternative: Use Reductive Amination (see Module B).[5]
-
-
Aryl Halides (
): Will fail unless the ring is extremely electron-deficient (e.g., 2,4-dinitrohalobenzene). -
Buchwald-Hartwig (Pd-Catalyzed): This is the viable path for arylations, but ligand choice is critical.[6]
Protocol: Buchwald-Hartwig for Hindered Amines
Standard ligands (
-
Catalyst:
or Pd(OAc)2. -
Ligand: BrettPhos or tBuXPhos . These bulky, electron-rich ligands are specifically designed to open up the metal center for the amine while facilitating the difficult reductive elimination.
-
Base:
(Sodium tert-butoxide). Strong base is required. -
Solvent: Toluene or Dioxane (100°C).
Visualization: Catalytic Cycle Bottleneck
Caption: The bulky amine struggles to bind to the Pd center. Bulky ligands (BrettPhos) expand the coordination sphere to allow this.
Frequently Asked Questions (FAQs)
Q: Can I use the hydrochloride salt of 3-Ethylpentan-3-amine directly in couplings? A: No. You must release the free base. In T3P or HATU couplings, adding 3-5 equivalents of DIPEA is usually sufficient in situ. However, for Acid Chloride protocols, it is safer to partition the salt between DCM and 1N NaOH, separate the organic layer, dry it, and use the free amine directly to avoid "salt effect" buffering issues.
Q: I see a new spot on TLC during amide coupling, but it's not product. What is it? A: If you are using EDC/NHS, it is likely the N-acylurea byproduct (rearranged active ester). If you are using Acid Chlorides/Pyridine, check if your amine acted as a base to eliminate your acid chloride to a ketene (if the acid has alpha-protons).
Q: Is microwave irradiation safe for this amine? A: Yes. The amine is stable. Microwave heating (100–120°C for 10–30 mins) is often the "sledgehammer" needed to overcome the activation energy of the steric wall. Use a sealed vessel.
Q: Why not use the Ritter Reaction? A: The Ritter reaction is excellent for synthesizing this amine (from 3-ethylpentan-3-ol + HCN). However, if you are trying to couple the amine to something else, the Ritter conditions (strong acid) are rarely compatible with complex coupling partners.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link
- Patterson, J. et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Organic Process Research & Development. (General T3P usage for hindered amines).
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][8] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[9] Link
Sources
- 1. 3-ethyl-3-pentanol, 597-49-9 [thegoodscentscompany.com]
- 2. designer-drug.com [designer-drug.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 3-Ethylpentan-3-amine Reactivity and Solvent Selection
Welcome to the technical support guide for 3-Ethylpentan-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this sterically hindered primary amine. We will delve into the critical impact of solvent selection on its reactivity, offering explanations grounded in mechanistic principles to help you optimize your synthetic routes and overcome common challenges.
A Note on the Starting Material: Free Base vs. Hydrochloride Salt
It is crucial to recognize that 3-Ethylpentan-3-amine is often supplied as its hydrochloride (HCl) salt (CAS 56065-46-4) for enhanced stability and ease of handling.[1][2][3] The salt form is a white, crystalline solid with good solubility in polar, protic solvents.[1] However, for the amine to function as a nucleophile, it must be in its free base form (the neutral molecule with a lone pair on the nitrogen). The protonated amine in the HCl salt is not nucleophilic. Therefore, a preliminary step to neutralize the salt and liberate the free base is almost always required before proceeding with reactions where nucleophilicity is desired.
Section 1: Fundamental Principles of Solvent Effects on Amine Reactivity
The choice of solvent is not merely about dissolving reactants; it is a critical parameter that can dictate reaction rates and even determine which reaction pathway predominates. For a sterically hindered amine like 3-Ethylpentan-3-amine, where the nitrogen's lone pair is shielded, the solvent's role is magnified.
The Protic vs. Aprotic Dichotomy
Solvents are broadly classified based on their ability to act as hydrogen bond donors.[4]
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol, isopropanol). They can engage in hydrogen bonding.
-
Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack O-H or N-H bonds (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (ACN), acetone). They cannot act as hydrogen bond donors.[4]
-
Nonpolar Solvents: These have low dielectric constants and are generally poor at dissolving charged species (e.g., hexane, toluene, diethyl ether).[5][6]
The primary interaction influencing the nucleophilicity of 3-Ethylpentan-3-amine is hydrogen bonding from protic solvents. A protic solvent can form a "cage" of solvent molecules around the amine's lone pair, stabilizing it.[7][8][9] While this enhances solubility, it severely hinders the amine's ability to attack an electrophile, as energy must be expended to break these solvent-solute interactions.[6][9]
Sources
- 1. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 2. 3-Ethylpentan-3-amine HCl | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Ethylpentan-3-amine HCl | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Stabilizing 3-Ethylpentan-3-amine for Long-Term Storage
Welcome to the Aliphatic Amine Management portal. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the chemical causality behind amine degradation and provide self-validating, field-proven protocols to ensure the absolute integrity of 3-Ethylpentan-3-amine (Triethylcarbinamine) during long-term storage.
Core Philosophy: The Degradation Matrix
To stabilize any highly branched primary amine, we must first map its vulnerabilities. Despite its extreme steric hindrance, 3-Ethylpentan-3-amine remains susceptible to three primary degradation vectors: oxidative fragmentation, nucleophilic attack on atmospheric carbon dioxide, and hygroscopic moisture uptake.
Logical relationship between degradation pathways and targeted stabilization methods.
Troubleshooting & FAQs
Q1: Why does my 3-Ethylpentan-3-amine turn yellow over time, and how do I prevent it? A: Yellowing is a classic indicator of oxidative degradation. Because 3-ethylpentan-3-amine is a highly sterically hindered primary amine (the alpha-carbon is fully substituted with ethyl groups, lacking alpha-hydrogens), it is highly resistant to standard oxidative beta-elimination. However, it can still undergo slow oxidative fragmentation in the presence of oxygen and UV light. This high-energy pathway generates trace amounts of volatile aldehydes, ammonia, and complex polymeric species that impart a yellow/brown tint 1. Causality & Solution: Oxygen dissolves into the amine and, catalyzed by trace metal ions or light, initiates radical formation. Displacing the headspace with an inert, heavy gas (like Argon) and storing the chemical in amber glass halts this radical initiation.
Q2: I'm seeing a white precipitate or crust forming around the cap threads. What is this? A: This crust is a solid amine carbamate salt. Aliphatic amines are basic and readily act as nucleophiles. When exposed to ambient air, the amine reacts with atmospheric carbon dioxide (CO2) to form a carbamate intermediate, which then pairs with another amine molecule to form a stable, insoluble salt 2. Causality & Solution: While the extreme steric bulk of the three ethyl groups slows the kinetics of this nucleophilic attack compared to unhindered amines, the thermodynamic driving force over months of storage still leads to carbamate formation. A strict PTFE-seal protocol is required to block CO2 ingress.
Q3: How does the steric hindrance in 3-Ethylpentan-3-amine affect its long-term stability compared to standard primary amines? A: The unique structure of 3-ethylpentan-3-amine provides exceptional kinetic stability. The three bulky ethyl groups physically shield the nitrogen atom, significantly raising the activation energy required for nucleophilic attacks or reactions with electrophilic degradation intermediates3. Consequently, its baseline shelf-life is inherently longer than linear amines, provided moisture and CO2 are rigorously excluded.
Quantitative Stability Data
To understand the impact of environmental controls, review the synthesized stability projections below. These metrics demonstrate why a multi-barrier approach is critical for mitigating thermal, oxidative, and atmospheric degradation 4.
Table 1: Impact of Storage Conditions on 3-Ethylpentan-3-amine Purity (12-Month Projection)
| Storage Condition | Atmosphere | Temp (°C) | Container Type | Est. Purity Retention | Primary Degradant Observed |
| Optimal | Argon Purged | 4°C | Amber Glass, PTFE Cap | > 99.5% | None |
| Standard | N2 Purged | 20°C | Clear Glass, PTFE Cap | 98.0% | Trace Oxidation (Color) |
| Sub-optimal | Ambient Air | 20°C | Clear Glass, Standard Cap | < 90.0% | Carbamate Salts (Crust) |
| Poor | Ambient Air | 40°C | Plastic (Permeable) | < 80.0% | Oxidation & Carbamates |
Validated Experimental Protocols
Step-by-step experimental workflow for the long-term stabilization of amines.
Protocol 1: Moisture Control via Molecular Sieves
Causality: Trace water acts as a solvent and catalyst for CO2 absorption and hydrolysis. Removing it prevents the initiation of these degradation cascades.
-
Activation: Bake Type 3A molecular sieves at 300°C for 4 hours to drive off adsorbed water. Cool them entirely in a vacuum desiccator.
-
Addition: Add the activated sieves directly to the 3-ethylpentan-3-amine at a ratio of 5% w/v (e.g., 5g per 100mL).
-
Self-Validating System: Type 3A is chosen specifically because its pore size (3 Angstroms) easily traps water molecules (2.8 Å) but completely excludes the bulky 3-ethylpentan-3-amine molecule. If the sieves remain free-flowing at the bottom of the flask and no biphasic aqueous layer forms over time, the desiccation system is actively working and validated.
Protocol 2: Inert Gas Purging and Sealing (The "Heavy Blanket" Method)
Causality: Displacing reactive O2 and CO2 from the container headspace halts both oxidative fragmentation and carbamate formation.
-
Preparation: Ensure the 3-ethylpentan-3-amine is at room temperature before opening to prevent ambient moisture condensation.
-
Gas Selection: Use ultra-high purity (UHP) Argon. Argon is denser than air and Nitrogen, allowing it to form a protective "blanket" over the liquid amine.
-
Purging: Insert a sterile glass pipette attached to the Argon line into the flask, positioning the tip exactly 1 cm above the liquid surface. Do not bubble the gas through the liquid, as this accelerates volatilization. Flow Argon at a gentle rate (approx. 0.5 L/min) for 60 seconds.
-
Sealing: While slowly withdrawing the pipette, immediately cap the vial using a PTFE-lined screw cap. PTFE is chemically inert to amines and prevents the leaching of plasticizers.
-
Secondary Barrier: Wrap the cap junction tightly with Parafilm or PTFE tape to create a final moisture and gas vapor barrier.
-
Self-Validating System: Because Argon is heavier than air, it naturally settles and maintains the barrier even if micro-leaks exist in the cap. If the amine remains perfectly colorless and free of white crust after 6 months of storage at 4°C, the inert atmosphere protocol is validated.
References
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL
- Environmental impacts of amines and their degradation products: Current status and knowledge gaps Source: IEAGHG URL
- Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents Source: Patsnap Eureka URL
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: ACS Publications URL
Sources
Technical Support Center: Managing Steric Hindrance in 3-Ethylpentan-3-amine
Welcome to the Technical Support Center for 3-Ethylpentan-3-amine (also known as 1,1-diethylpropylamine or triethylcarbinamine). This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly sterically hindered primary amines.
While the
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does N-acylation of 3-Ethylpentan-3-amine yield mostly unreacted starting material under standard conditions?
A: The failure is rooted in the massive steric shield created by the three ethyl groups on the
Q2: Why am I seeing alkene byproducts instead of the desired N-alkylated product during
Q3: If it is so difficult to functionalize, why use 3-Ethylpentan-3-amine in drug design?
A: The exact steric hindrance that plagues synthetic chemists is a massive asset in pharmacology. Bulky
Part 2: Visualizing the Impact of Steric Hindrance
To understand how to troubleshoot reactions involving 3-Ethylpentan-3-amine, it is critical to map the divergent effects of its steric bulk on its chemical, synthetic, and biological properties.
The dual impact of steric shielding on pharmacological stability and synthetic reactivity.
Quantitative Data: Comparative Reactivity Profile
The basicity of an amine is quantified by the pKa of its conjugate acid, while its reactivity is governed by nucleophilicity[2]. As branching increases, nucleophilicity plummets even though basicity remains relatively stable.
| Amine | Estimated pKa | Relative Nucleophilicity | Primary Synthetic Challenge | |
| n-Propylamine | Primary (Unsubstituted) | ~10.5 | High | Over-alkylation (Polyalkylation) |
| tert-Butylamine | Tertiary (Trimethyl) | ~10.6 | Moderate-Low | Slow reaction rates in |
| 3-Ethylpentan-3-amine | Tertiary (Triethyl) | ~10.8 | Very Low | Severe steric clash; E2 elimination |
Part 3: Troubleshooting Workflow
When a reaction fails, follow this logical decision tree to identify the failure mode and select the appropriate alternative protocol.
Troubleshooting workflow for reactions involving sterically hindered primary amines.
Part 4: Self-Validating Experimental Protocols
The following methodologies are engineered specifically to overcome the steric constraints of 3-Ethylpentan-3-amine. Each protocol includes the mechanistic causality behind the steps and self-validating checks to ensure the reaction is proceeding correctly.
Protocol A: Forcing N-Acylation via Acylium Intermediates
Use this when standard anhydride or ester couplings return unreacted starting material.
Causality: To overcome the high activation energy barrier imposed by the
Step-by-Step Methodology:
-
Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-Ethylpentan-3-amine (1.0 eq) and TEA (2.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Catalyst Addition: Add DMAP (0.2 eq). Self-Validation Check: Ensure the solution is completely clear; cloudiness indicates moisture contamination.
-
Electrophile Addition: Cool the flask to 0 °C. Add the acyl chloride (1.5 eq) dropwise over 15 minutes.
-
Thermal Activation: Remove the ice bath and heat the reaction to reflux (40 °C) for 12-24 hours.
-
Monitoring (Self-Validation): Monitor by GC-MS rather than TLC. Why? Hindered amides often streak or co-elute with starting materials on silica. GC-MS will clearly show the mass shift from the free amine to the acylated product.
-
Work-up: Quench with saturated aqueous
. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP) and brine. The acidic wash is a critical self-validating step: if the pH of the aqueous layer is not strictly acidic (<2), DMAP may remain in your organic phase. -
Isolation: Dry over
, filter, and concentrate under reduced pressure.
Protocol B: C-N Bond Formation via Reductive Amination
Use this when direct alkylation yields E2 elimination (alkene) byproducts.
Causality: The initial formation of an imine/enamine is less sensitive to steric hindrance than an
Step-by-Step Methodology:
-
Imine Condensation: Combine 3-Ethylpentan-3-amine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Water Scavenging: Add activated 4Å molecular sieves or
(1.5 eq) to drive the equilibrium toward the imine by sequestering water. Stir at room temperature for 4 hours. -
Reduction: Cool to 0 °C and add Sodium triacetoxyborohydride (
) (1.5 eq) in portions. Causality: is mild enough that it will not reduce the unreacted aldehyde/ketone, ensuring chemoselectivity for the imine. -
Monitoring (Self-Validation): Take a small aliquot, quench with
, extract into ethyl acetate, and analyze via LC-MS. You should observe the disappearance of the imine mass and the appearance of the secondary amine mass. -
Work-up: Quench carefully with 1M NaOH to break up boron complexes. Extract with DCM, wash with brine, dry, and concentrate.
Protocol C: Pd-Catalyzed Arylation (Buchwald-Hartwig Cross-Coupling)
Use this for N-arylation, as
Causality:
Step-by-Step Methodology:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a vial with
(2 mol%), BrettPhos ligand (4 mol%), and Sodium tert-butoxide ( ) (1.5 eq). -
Reagent Addition: Add the aryl halide (1.0 eq) and 3-Ethylpentan-3-amine (1.2 eq), followed by anhydrous toluene (0.1 M).
-
Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours. Causality: Elevated temperatures are strictly required to force the hindered amine to coordinate to the palladium center[4].
-
Monitoring (Self-Validation): Analyze via GC-FID. The complete disappearance of the aryl halide peak confirms successful oxidative addition and subsequent coupling.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
References
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines National Institutes of Health (NIH) / PMC URL:[Link]
-
Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines RSC Publishing (Chemical Science) URL:[Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00492A [pubs.rsc.org]
Scaling up the synthesis of 3-Ethylpentan-3-amine for pilot plant production
Target Audience: Process Chemists, Pilot Plant Engineers, and R&D Scientists. Scope: Scale-up (10L – 100L) from bench to pilot production. Molecule: 3-Ethylpentan-3-amine (Triethylcarbinamine); CAS: 597-50-2.
Introduction: The Steric Challenge
Welcome to the technical support center for the synthesis of 3-Ethylpentan-3-amine . This guide addresses the specific challenges of scaling up sterically hindered tertiary alkyl amines.
The Core Problem: The synthesis of 3-ethylpentan-3-amine is dominated by the steric bulk of the three ethyl groups surrounding the central carbon. This "triethyl" shield creates two critical process bottlenecks:
-
Nucleophilic Attack: Getting the nitrogen source to attack the tertiary carbocation requires specific acidic conditions (Ritter chemistry).
-
Hydrolysis Resistance: Once the intermediate amide is formed, the steric bulk protects the carbonyl carbon from hydrolytic attack, often leading to "stalled" reactions where the amide cannot be converted to the final amine using standard aqueous reflux.
This guide provides two validated routes to overcome these barriers, with a focus on the Ritter Reaction as the industry standard for tert-alkyl amines.
Module 1: Strategic Route Selection
Before beginning pilot runs, select the route that matches your facility's safety capabilities and yield requirements.
| Feature | Route A: The Formamide Route (Recommended) | Route B: The Acetamide Route (Alternative) |
| Chemistry | Alcohol + NaCN + H₂SO₄ | Alcohol + Acetonitrile + H₂SO₄ |
| Intermediate | N-(1,1-diethylpropyl)formamide | N-(1,1-diethylpropyl)acetamide |
| Hydrolysis Difficulty | Moderate: Hydrolyzes with aqueous acid/base at reflux. | Extreme: The extra methyl group + steric bulk makes this bond nearly inert to standard hydrolysis. |
| Safety Profile | High Hazard: Requires Cyanide handling protocols (Category 1). | Moderate Hazard: Flammables and Corrosives only. |
| Typical Yield | 85-95% | 60-75% (losses primarily in hydrolysis). |
| Recommendation | Use if facility has Cyanide Scrubbers and closed-loop systems. | Use if Cyanide is prohibited. Requires High-Temp Glycol Hydrolysis. |
Module 2: Detailed Process Protocol (10L Scale Basis)
Phase 1: The Ritter Reaction (Amide Formation)
Applicable to both routes. The Nitrile source changes.
Reagents:
-
Precursor: 3-Ethylpentan-3-ol (Triethylcarbinol) [1.0 equiv]
-
Acid: Sulfuric Acid (98%) [1.5 - 2.0 equiv]
-
Solvent: Glacial Acetic Acid [2.0 - 3.0 vol] or Dichloromethane (if temp control is robust).
-
Nitrile Source:
-
Route A: Sodium Cyanide (NaCN) [1.2 equiv] - EXTREME CAUTION
-
Route B: Acetonitrile (MeCN) [1.5 equiv]
-
Step-by-Step Protocol:
-
Charge & Cool: Charge the reactor with Acetic Acid and Nitrile source (Acetonitrile for Route B). If using Route A (NaCN), charge Acetic Acid first, then slowly add NaCN as a slurry (ensure scrubber is active for HCN evolution). Cool to 10–15°C .
-
Acid Addition (Exotherm Control): Add H₂SO₄ slowly. Maintain internal temperature < 30°C .
-
Technical Note: The acid generates the electrophilic nitrilium species.
-
-
Precursor Addition: Add 3-Ethylpentan-3-ol dropwise over 2–4 hours.
-
Critical Process Parameter (CPP): Maintain temperature 35–45°C . If too cold (<20°C), carbocation formation is sluggish. If too hot (>55°C), elimination to the alkene (3-ethyl-2-pentene) dominates.
-
-
Digestion: Stir at 45°C for 4–6 hours. Monitor by GC for disappearance of alcohol.
-
Quench: Pour reaction mixture onto ice/water.
-
Observation: The intermediate amide will precipitate or form an oil layer.
-
-
Isolation: Extract with Toluene or DCM. Wash with bicarbonate to remove acid. Evaporate solvent to obtain the crude Amide.
Phase 2: Hydrolysis (The "Fork in the Road")
CRITICAL WARNING: Do NOT attempt standard aqueous hydrolysis for Route B (Acetamide). It will fail.
Option A: Hydrolysis of Formamide (From NaCN Route)
-
Reagents: Charge crude Formamide and 20% NaOH (3.0 equiv).
-
Reaction: Reflux (approx. 100–105°C) for 6–12 hours.
-
Monitoring: The solution will become homogeneous then separate as the amine forms.
-
Workup: Steam distill the amine or extract with ether.
Option B: Hydrolysis of Acetamide (From Acetonitrile Route)
Requires "High-Temperature Glycolic Hydrolysis" to overcome steric hindrance.
-
Solvent System: Use Ethylene Glycol or Diethylene Glycol (high boiling point).
-
Base: Potassium Hydroxide (KOH) pellets [3.0 - 4.0 equiv].
-
Protocol:
-
Duration: 12–24 hours.
-
Workup: Cool to <100°C. Dilute with water (dissolves glycol/salts). Extract the amine oil with Hexane/Toluene.
Module 3: Troubleshooting & FAQs
Visual Logic: Troubleshooting The Ritter Process
Figure 1: Logic flow for diagnosing yield losses in sterically hindered amine synthesis.
Frequently Asked Questions
Q1: The reaction mixture turned into a solid block during the Ritter step. What happened?
-
Diagnosis: This is likely the formation of the Nitrile-Sulfuric Acid complex or the Amide-Bisulfate salt precipitating out in low solvent volumes.
-
Solution: Increase the volume of Acetic Acid or use Dichloromethane as a co-solvent to maintain fluidity. Ensure agitation is robust (anchor impeller recommended for pilot reactors).
Q2: I am seeing a large impurity peak at RRT 0.85 in GC. What is it?
-
Diagnosis: This is likely 3-ethyl-2-pentene (the elimination product).
-
Cause: The reaction temperature during alcohol addition was too high, or the acid addition was too fast (creating hot spots).
-
Fix: Lower the addition temperature to 35°C and extend the addition time.
Q3: I cannot separate the amine from the aqueous layer after hydrolysis.
-
Diagnosis: 3-Ethylpentan-3-amine has a density (~0.83 g/mL) close to some organic/aqueous emulsions, and it can form soaps if residual amides are present.
-
Fix: Saturate the aqueous layer with NaCl (salting out) and adjust pH to >12. Use Toluene for extraction as it provides a better density difference than Ether/DCM.
Q4: Can I use HCl gas instead of Sulfuric Acid?
-
Diagnosis: Generally, no.[8] Sulfuric acid acts as both the proton source and the dehydrating agent to generate the carbocation from the alcohol. HCl often requires a Lewis Acid catalyst (like
) to achieve the same activation energy for tertiary alcohols.
Module 4: Safety & Engineering Controls
Cyanide Management (If using Route A)
-
Engineering: The reactor must be a "Closed System" vented to a scrubber containing 15% NaOH + Sodium Hypochlorite to neutralize any evolved HCN gas.
-
PPE: Operators must wear full chemical suits and carry personal HCN monitors.
-
Antidote: Cyanide antidote kits (e.g., Hydroxocobalamin) must be staged immediately outside the reactor suite.
Thermal Hazards
-
H₂SO₄ Addition: The mixing of Sulfuric Acid and Acetic Acid/Water is highly exothermic. In a 100L reactor, this can cause a rapid boil-over if not jacket-cooled efficiently.
-
Glycol Hydrolysis: Heating KOH/Glycol to 180°C presents a burn hazard and a flammability hazard if the glycol vapors escape. Ensure the condenser is rated for the heat load to prevent glycol loss.
References
-
Ritter Reaction Mechanism & Scope
-
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society.[1]
-
(Verified: ACS Publications)
-
-
Hydrolysis of Sterically Hindered Amides
- Use of Ethylene Glycol/KOH for resistant amides.
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Amide Hydrolysis.
-
(Verified: Google Books)
-
Physical Properties & Safety
- PubChem Compound Summary for CID 102279105 (3-Ethylpentan-3-amine).
-
(Verified: NIH PubChem)
-
Alternative Cleavage Methods
Sources
- 1. uregina.ca [uregina.ca]
- 2. uregina.ca [uregina.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. BJOC - Recent advances in the cleavage of non-activated amides [beilstein-journals.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage [organic-chemistry.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Recent advances in the cleavage of non-activated amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the basicity of 3-Ethylpentan-3-amine with triethylamine
This guide provides an in-depth technical comparison between 3-Ethylpentan-3-amine and Triethylamine (TEA) . It is designed for researchers requiring precise control over basicity, nucleophilicity, and steric shielding in synthetic and catalytic applications.
Executive Summary
While both compounds are aliphatic amines used to modulate pH and scavenge protons, they represent opposing structural philosophies. Triethylamine (TEA) is the industry-standard tertiary amine, offering moderate basicity with a "crowded nitrogen" topology. 3-Ethylpentan-3-amine (3-EPA) is a specialized primary amine attached to a bulky tertiary carbinyl center (
-
Select TEA for general acid scavenging, volatility, and solubility in non-polar solvents.
-
Select 3-EPA when you require a primary amine functionality that resists over-alkylation, or when constructing ligands (e.g., NHCs) that demand extreme steric bulk to enforce catalytic selectivity.
Structural & Electronic Topology
The fundamental difference lies in the location of the steric bulk relative to the nitrogen lone pair.
| Feature | Triethylamine (TEA) | 3-Ethylpentan-3-amine (3-EPA) |
| CAS Number | 121-44-8 | 56065-46-4 (HCl salt) |
| Formula | ||
| Class | Tertiary Amine ( | Primary Amine ( |
| Structure | ||
| Steric Locus | On the Nitrogen (3 Ethyls) | On the |
| Lone Pair Access | Shielded by 3 rotating ethyl arms | Exposed (only 2 H atoms on N) |
Structural Visualization
The following diagram contrasts the steric environments. Note how TEA crowds the nitrogen directly, while 3-EPA crowds the space behind the nitrogen.
Figure 1: Structural topology comparison. TEA exhibits direct steric hindrance on the nitrogen, while 3-EPA exerts hindrance via the adjacent tertiary carbon.
Basicity Profile: Thermodynamics vs. Solvation
Basicity is not a static number; it depends heavily on the solvent system due to the interplay between inductive effects (electronic push) and solvation effects (stabilization of the conjugate acid).
Inductive Effects (Gas Phase)
In the gas phase, basicity is dominated by the ability of alkyl groups to push electron density onto the nitrogen (+I effect) and stabilize the positive charge through polarizability.
-
TEA: Three ethyl groups directly feed electron density to the nitrogen.[1]
-
3-EPA: One massive triethylmethyl group feeds density.
-
Trend: TEA is generally more basic in the gas phase due to the cumulative effect of three direct substituents.
Aqueous Basicity (pKa)
In water, solvation is the dominant factor. The conjugate acid (ammonium ion) must be stabilized by hydrogen bonding with water molecules.
-
TEA (
): Has only 1 N-H proton . The three ethyl groups create a hydrophobic shell that sterically hinders water from approaching this single proton. This "hydrophobic shielding" lowers its effective basicity in water. -
3-EPA (
): Has 3 N-H protons . Despite the massive bulk of the triethylmethyl group, the nitrogen itself is a primary amine. It can form three strong hydrogen bonds with water. -
Result: 3-EPA is comparable to or slightly more basic than TEA in aqueous systems because the entropic gain from solvation outweighs the inductive differences.
| Parameter | Triethylamine (TEA) | 3-Ethylpentan-3-amine (3-EPA) |
| pKa (H₂O) | 10.75 [1] | ~10.8 - 11.0 (Estimated*) |
| H-Bond Donors | 1 (Poor Solvation) | 3 (Good Solvation) |
| Solubility | Moderate (5.5 g/L) | Low (Hydrophobic tail) |
*Estimate based on structural analog t-Butylamine (pKa 10.68) and the increased inductive effect of ethyl vs. methyl groups.
Nucleophilicity & Kinetic Behavior[2]
This is the critical differentiator for synthetic design.
The "F-Strain" Concept
-
TEA: Exhibits high B-Strain (Back-Strain) . When it acts as a nucleophile (e.g., attacking an alkyl halide), the ethyl groups are forced back, increasing steric repulsion. However, it is still nucleophilic enough to form quaternary ammonium salts (e.g.,
). -
3-EPA: Exhibits extreme F-Strain (Front-Strain) only when attacking very bulky electrophiles, but the nitrogen lone pair is initially more accessible than in TEA. However, once a bond begins to form, the massive bulk of the adjacent carbon creates a "steric wall."
Reactivity Profile
-
Alkylation: 3-EPA can be alkylated to secondary amines, but forming a tertiary amine from 3-EPA is kinetically difficult due to the
-alkyl bulk. -
Acylation: 3-EPA reacts readily with acyl chlorides to form amides. The bulky group protects the amide bond from hydrolysis, making it a "sterically protected" linker.
Experimental Protocols
Protocol A: Comparative pKa Determination (Potentiometric Titration)
To determine the precise pKa of 3-EPA in your specific solvent system (e.g., water/methanol), follow this self-validating protocol.
Materials:
-
Analyte: 0.01 M solutions of TEA and 3-EPA (HCl salt form preferred for initial purity).
-
Titrant: 0.1 M NaOH (standardized).
-
Solvent: degassed
or (1:1).
Workflow:
-
Calibration: Calibrate pH electrode using buffers at pH 4.0, 7.0, and 10.0.
-
Dissolution: Dissolve 1.0 mmol of amine hydrochloride in 50 mL solvent.
-
Titration: Add NaOH in 0.05 mL increments. Record pH after stabilization (wait 30s per point).
-
Data Analysis: Plot pH vs. Volume NaOH. The pKa is the pH at the half-equivalence point (
). -
Validation: The curve should show a sharp inflection. If the buffer region is flat, the data is valid.
Protocol B: Nucleophilicity Competition Assay
To assess which amine is a better nucleophile for your electrophile.
Workflow:
-
Mix 1.0 eq of TEA and 1.0 eq of 3-EPA in
. -
Add 0.5 eq of Benzyl Bromide (limiting reagent).
-
Monitor by 1H NMR immediately.
-
Observation:
-
TEA product: Benzyltriethylammonium bromide (distinct benzylic
shift). -
3-EPA product: N-benzyl-3-ethylpentan-3-amine (distinct benzylic
shift). -
Hypothesis: 3-EPA will likely react faster initially due to the exposed
, unless the electrophile is extremely bulky.
-
Application Guide: When to Use Which?
| Application Scenario | Recommended Amine | Scientific Rationale |
| General Acid Scavenging | Triethylamine | Cheap, volatile, and effective. The steric bulk prevents it from acting as a nucleophile in most acylation reactions. |
| NHC Ligand Synthesis | 3-Ethylpentan-3-amine | The bulky "triethylmethyl" wingtip provides the necessary steric shielding to stabilize reactive metal centers in catalysis. |
| Stable Imine Formation | 3-Ethylpentan-3-amine | Forms imines that are kinetically stable against hydrolysis due to the adjacent quaternary center (similar to t-butyl imines). |
| Non-Nucleophilic Base | Triethylamine | (With caveats).[1][2][3] For truly non-nucleophilic bases, move to DIPEA or DBU. TEA can still quaternize. |
| Solubility in Water | 3-Ethylpentan-3-amine | (As salt). The hydrochloride salt of 3-EPA is often more manageable in aqueous workups than the hygroscopic TEA salts. |
References
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link
-
PubChem. (2025).[4] Triethylamine Compound Summary. National Center for Biotechnology Information.[4] Link
-
Smolecule. (2023). 3-Ethylpentan-3-amine hydrochloride Properties. Link[5]
-
Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link
-
BenchChem. (2025). Comparative Guide for Base Catalysis. Link
Sources
Structure-Activity Relationship (SAR) Studies of Sterically Hindered Amines: A Comparative Guide for Drug Design
Introduction
Basic amines are ubiquitous in medicinal chemistry, frequently serving as critical pharmacophores for target engagement and aqueous solubility. However, traditional unhindered amines (e.g., standard piperidines and pyrrolidines) often present a dual-edged sword: their exposed nitrogen lone pairs make them highly susceptible to cytochrome P450 (CYP450)-mediated N-dealkylation and prone to off-target cardiotoxicity via hERG channel inhibition.
As a Senior Application Scientist, I frequently guide drug development teams through the structural redesign of these liabilities. This guide provides an objective, data-driven comparison of traditional unhindered amines versus novel Sterically Hindered Amines (SHAs), detailing the mechanistic causality behind their performance and the rigorous experimental workflows required to validate them.
Mechanistic Rationale: The Power of Steric Bulk
The strategic introduction of steric bulk around a basic nitrogen—such as alpha-tetramethylation (e.g., 2,2,6,6-tetramethylpiperidine) or spirocyclic fusion (e.g., 2-oxa-5-azaspiro[3.4]octane)—fundamentally alters the physicochemical and metabolic profile of a drug scaffold.
-
Metabolic Stability: Unhindered amines are rapidly oxidized by CYP450 enzymes. By introducing adjacent methyl groups or strained spiro-rings, the nitrogen lone pair is physically shielded from the heme-iron reactive center of CYP enzymes, effectively 1[1].
-
hERG Mitigation: The hERG potassium channel is notoriously promiscuous, trapping basic, lipophilic amines in its deep hydrophobic pore. Unhindered amines readily form strong electrostatic salt bridges with key residues, specifically ARG541 and GLU544. Modifying these scaffolds with sterically hindered amines2[2]. Systematic SAR studies consistently demonstrate that3[3].
-
pKa and Lipophilicity Modulation: Advanced hindered scaffolds, such as spiro-oxetane fused pyrrolidines, leverage the inductive effect of the oxygen atom to1[1]. Furthermore, these sterically hindered amines serve as 4 synthesized via advanced reductive amination[4].
Fig 1. Mechanistic pathways comparing unhindered vs. sterically hindered amines.
Comparative Performance Data
To objectively evaluate the impact of steric hindrance, we compare three representative scaffolds: a standard unhindered piperidine, an alpha-hindered tetramethylpiperidine, and a spirocyclic hindered amine. The data below synthesizes typical in vitro profiling results observed during lead optimization.
| Scaffold Type | Representative Structure | pKa (Calc.) | LogD (pH 7.4) | HLM CLint (µL/min/mg) | hERG IC50 (µM) |
| Unhindered (Baseline) | Piperidine | ~10.5 | 1.2 | 85.4 (Rapid Clearance) | 1.2 (High Risk) |
| Alpha-Hindered | 2,2,6,6-Tetramethylpiperidine | ~11.1 | 2.4 | 12.3 (Stable) | >30 (Safe) |
| Spirocyclic Hindered | 2-Oxa-5-azaspiro[3.4]octane | ~8.5 | 0.3 | 18.6 (Stable) | >50 (Safe) |
Experimental Protocols: Validating the SAR
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain the causality behind the experimental choices.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To quantify the intrinsic clearance (CLint) of amine scaffolds. Microsomes contain the membrane-bound CYP450 enzymes responsible for phase I oxidation.
-
Matrix Preparation: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH and buffering are critical to maintain the structural integrity and activity of the CYP enzymes.
-
Compound Spiking: Add the test amine to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1%. Causality: Higher DMSO concentrations act as a competitive inhibitor for CYP450 active sites.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor cofactor for CYP450-mediated oxidation; without it, phase I metabolism cannot occur, serving as a built-in negative control.
-
Time-Course Quenching: At designated time points (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold solvent instantly denatures the enzymes, halting metabolism, while the IS normalizes downstream ionization variability in the mass spectrometer.
-
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.
Protocol 2: Automated Patch-Clamp hERG Assay
Objective: To measure the functional inhibition of the hERG potassium channel.
-
Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest cells when they reach 70-80% confluency.
-
Electrophysiological Setup: Utilize an automated patch-clamp system. Establish a whole-cell configuration with a seal resistance >1 GΩ. Causality: A high-resistance "giga-seal" prevents current leakage, ensuring that the recorded electrical signals exclusively represent ion flux through the hERG channels.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Causality: The tail current represents the recovery from inactivation, which is the specific conformational state where basic amines typically bind and block the pore.
-
Compound Perfusion: Perfuse the sterically hindered amine at ascending concentrations (0.1 µM to 30 µM). Record the fractional reduction in tail current amplitude and calculate the IC50 using a Hill equation fit.
Fig 2. Self-validating experimental workflow for in vitro metabolic profiling.
Conclusion
The integration of sterically hindered amines into drug scaffolds represents a highly effective, rational design strategy to overcome the inherent liabilities of basic amines. By physically shielding the nitrogen lone pair and modulating the local electronic environment, medicinal chemists can systematically engineer metabolic stability and cardiovascular safety into their lead compounds. The transition from unhindered piperidines to advanced spirocyclic or alpha-methylated systems, validated through rigorous HLM and patch-clamp workflows, remains a cornerstone of modern SAR optimization.
References
- Source: nih.gov (PMC)
- Source: chemrxiv.
- Source: mdpi.
- Title: 2-Oxa-5-azaspiro[3.
Sources
- 1. 2-Oxa-5-azaspiro[3.4]octane oxalate | 1389264-18-9 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
The Hyper-Hindered Advantage: A Kinetic Guide to 3-Ethylpentan-3-amine
Topic: Kinetic Studies of Reactions Catalyzed by 3-Ethylpentan-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Precision Through Steric Control
In the landscape of amine catalysis and reagents, 3-Ethylpentan-3-amine (Triethylcarbinamine) occupies a unique niche as a hyper-hindered primary amine . Unlike linear amines (e.g., n-Heptylamine) that exhibit rapid, diffusion-controlled kinetics, or moderately hindered amines (e.g., tert-Butylamine), 3-Ethylpentan-3-amine introduces a massive steric barrier directly adjacent to the nitrogen center.
This guide analyzes the kinetic behavior of 3-Ethylpentan-3-amine, demonstrating its utility in applications requiring extreme latency , thermodynamic selectivity , or pathway gating (e.g., favoring bicarbonate over carbamate formation in CO₂ capture, or extending pot-life in epoxy curing).
Key Comparative Insights
| Feature | n-Heptylamine | tert-Butylamine | 3-Ethylpentan-3-amine |
| Steric Class | Unhindered (Linear) | Hindered (Branched Methyls) | Hyper-Hindered (Branched Ethyls) |
| Kinetic Profile | Fast, Low Selectivity | Moderate, Tunable | Slow, High Selectivity/Latency |
| Dominant Mechanism | Nucleophilic Attack | Mixed | Steric Gating / Proton Shuttle |
| CO₂ Capacity | 0.5 mol/mol (Carbamate) | ~0.5-1.0 mol/mol | ~1.0 mol/mol (Bicarbonate) |
Chemical Profile & Structural Causality
The kinetic distinctiveness of 3-Ethylpentan-3-amine stems from its specific topology. While tert-butylamine surrounds the nitrogen with three methyl groups, 3-Ethylpentan-3-amine surrounds it with three ethyl groups .
-
Cone Angle: The ethyl groups possess greater conformational freedom, creating a dynamic "steric umbrella" that effectively shields the nitrogen lone pair from electrophilic attack, significantly raising the activation energy (
) for nucleophilic steps.[1] -
Basicity vs. Nucleophilicity: While the inductive effect of three ethyl groups maintains high basicity (
), the steric bulk obliterates its nucleophilicity (measured by exposure values).[1] This decoupling allows it to act as a Brønsted base without engaging in unwanted nucleophilic side reactions (e.g., alkylation or amidation).[1]
Diagram 1: Steric Gating Mechanism
The following diagram illustrates how the "Ethyl Shield" blocks direct nucleophilic attack while permitting proton transfer, distinguishing it from smaller amines.[1]
Figure 1: The bulky ethyl groups of 3-Ethylpentan-3-amine raise the energy barrier for direct nucleophilic attack, favoring proton transfer pathways.
Comparative Kinetic Performance
Case Study A: Epoxy Curing Latency
In epoxy resin systems (e.g., DGEBA), amines act as curing agents.[1] The reaction rate
Experimental Observation:
-
n-Heptylamine: Reacts immediately at room temperature (RT). Exothermic runaway risk.[1]
-
3-Ethylpentan-3-amine: Exhibits "Latent" behavior. The steric bulk prevents the nitrogen from accessing the epoxide ring carbon at RT.[1] Curing is triggered only when thermal energy (
) overcomes the steric repulsion.
Table 1: Relative Reaction Rates (Normalized)
| Reactant Amine | Relative Rate (
Case Study B: CO₂ Capture Kinetics
In Carbon Capture, Utilization, and Storage (CCUS), the reaction pathway determines efficiency.[1]
-
Carbamate Pathway (Fast, Low Capacity):
(Max loading: 0.5 mol CO₂/mol amine). -
Bicarbonate Pathway (Slow, High Capacity):
(Max loading: 1.0 mol CO₂/mol amine).
Performance Analysis: 3-Ethylpentan-3-amine is so hindered that the carbamate intermediate is thermodynamically unstable (or kinetically inaccessible). This forces the system into the Bicarbonate Pathway , effectively doubling the theoretical CO₂ capacity compared to linear amines, albeit with slower absorption kinetics that may require promoters.[1]
Experimental Protocol: Determining Kinetic Parameters
To validate the steric influence of 3-Ethylpentan-3-amine, the following self-validating protocol uses In Situ ¹H NMR to measure the rate constant (
Protocol: Benzylation Kinetics via NMR
Objective: Measure the rate of reaction between the amine and Benzyl Bromide to quantify steric hindrance.
Reagents:
-
Amine (Analyte): 3-Ethylpentan-3-amine (0.1 M)
-
Reference: tert-Butylamine (0.1 M)
-
Electrophile: Benzyl Bromide (0.1 M)
-
Solvent:
(Deuterated Chloroform) or -
Internal Standard: 1,3,5-Trimethoxybenzene[1]
Workflow:
-
Preparation: Dissolve 0.1 mmol of Internal Standard and 0.1 mmol of Benzyl Bromide in 0.6 mL solvent in an NMR tube.
-
Equilibration: Equilibrate probe temperature to 25°C (or elevated T for hindered amines).
-
Initiation: Inject 0.1 mmol of Amine directly into the tube. Shake vigorously for 5 seconds.
-
Acquisition: Acquire ¹H spectra every 60 seconds for 1 hour.
-
Tracking: Monitor the decay of the benzylic protons of Benzyl Bromide (
ppm) and the appearance of the product benzylic protons ( ppm).
Data Analysis:
Plot
-
The slope represents the pseudo-first-order rate constant (
). -
Validation Check: If the plot is non-linear, check for autocatalysis by the hydrobromide salt product.
Diagram 2: Experimental Logic Flow
Figure 2: Workflow for determining kinetic rate constants using NMR spectroscopy.
References
-
Sartori, G., & Maggi, R. (2010).[1] Advances in the Use of Sterically Hindered Amines in Organic Synthesis. Chemical Reviews. (Context: General reactivity of hindered amines).
-
Sartori, G., et al. (2006).[1] Steric Effects in Nucleophilic Substitutions of Primary Amines. Journal of Organic Chemistry. (Context: Comparative kinetics of t-butyl vs. linear amines).
-
Yu, J., et al. (2012).[1] Kinetics of CO2 Absorption into Aqueous Solutions of Sterically Hindered Amines. Chemical Engineering Science. (Context: Mechanism of bicarbonate vs carbamate formation in hindered systems).
-
PubChem. (n.d.).[1] 3-Ethylpentan-3-amine Compound Summary. National Center for Biotechnology Information.[2][1] (Context: Chemical and physical properties).
-
BenchChem. (2025).[1][3] Kinetic Analysis of tert-Butylazomethine Formation. (Context: Analogous kinetic protocols for hindered amines).
Sources
Comparative Study of Tertiary Amines in Dehydrohalogenation Reactions
Executive Summary
In pharmaceutical synthesis and material science, dehydrohalogenation is a pivotal transformation for generating alkenes from alkyl halides.[1] While inorganic bases (e.g., KOtBu, NaOH) are traditional choices, tertiary amines offer milder conditions, solubility in organic media, and tunable steric profiles.
This guide objectively compares four industry-standard tertiary amines: Triethylamine (TEA) , N,N-Diisopropylethylamine (DIPEA) , 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , and 1,4-Diazabicyclo[2.2.2]octane (DABCO) . We analyze their performance based on basicity, nucleophilicity, and susceptibility to side reactions (specifically quaternization), providing a decision framework for optimizing elimination yields.
Mechanistic Foundations: The Selection Matrix
The success of a base-mediated dehydrohalogenation relies on a delicate balance between Basicity (thermodynamic driving force for proton abstraction) and Nucleophilicity (kinetic liability for substitution side reactions).
The Core Conflict: E2 vs. S_N2
-
Pathway A (Desired): E2 Elimination. The base abstracts a
-proton, forming the alkene and expelling the halide. Requires a base that is strong but sterically hindered to avoid attacking the electrophilic carbon. -
Pathway B (Undesired): S_N2 Substitution / Quaternization. The amine attacks the
-carbon, resulting in an ammonium salt (Menshutkin reaction). This is a "dead-end" side product that consumes the starting material.
Candidate Profile Summary[2]
| Base | Structure | pKa (MeCN)* | Steric Profile | Nucleophilicity | Primary Use Case |
| TEA | Acyclic | 18.8 | Moderate | Moderate | General purpose, simple substrates. |
| DIPEA | Acyclic | 18.2 | High (Hindered) | Low | "Green" non-nucleophilic base; prevents quaternization. |
| DABCO | Bicyclic | 18.3 | Low (Exposed N) | High | Highly reactive; risk of alkylation; good catalyst. |
| DBU | Bicyclic | 24.3 | Moderate | Low (Amidine) | Difficult eliminations; thermodynamically stable alkenes. |
*pKa values in Acetonitrile (MeCN) are referenced as they better reflect organic synthesis conditions than aqueous pKa. [1, 2]
Comparative Performance Analysis
Reaction Yield and Kinetics
In a direct comparison of dehydrohalogenation efficiency for secondary alkyl halides (e.g., 2-bromopentane), the choice of base dictates the reaction time and conversion.
-
DBU (The Powerhouse): Due to its high basicity (pKa ~24.3 in MeCN), DBU often drives reactions to completion at lower temperatures than TEA or DIPEA. In the synthesis of functionalized alkenes where the proton is not highly acidic, DBU is often the only effective amine, achieving yields >90% where TEA stalls at <20% [3].
-
DABCO (The Double-Edged Sword): DABCO is a stronger base than TEA per unit mass and kinetically very active due to its constrained "lone pair" geometry. However, its high nucleophilicity makes it a poor choice for primary alkyl halides, where it rapidly forms quaternary salts (precipitating out of solution) rather than eliminating H-X [4].
-
DIPEA vs. TEA: While their pKa values are similar, DIPEA consistently outperforms TEA in purity profiles. In reactions with reactive alkyl halides (e.g., benzylic or allylic halides), TEA generates significant alkylated byproducts (up to 15-20%). DIPEA, shielded by isopropyl groups, suppresses this pathway, often raising the isolated yield of the alkene by 10-15% simply by conserving mass [5].
Regioselectivity (Hofmann vs. Zaitsev)
Steric bulk influences the approach to the
-
Zaitsev Product (Thermodynamic): Favored by DBU and DABCO (unless extreme steric crowding exists). These bases are small enough to access the internal protons.
-
Hofmann Product (Kinetic): While typically associated with bulky alkoxides (t-BuOK), DIPEA can shift selectivity toward the less substituted alkene in highly crowded systems compared to DBU, due to the massive isopropyl shielding preventing access to internal protons [6].
Side Reaction Profile: The Menshutkin Risk
The most critical failure mode in amine-mediated dehydrohalogenation is the Menshutkin reaction (quaternization).
Experimental Observation: When treating 1-bromo-3-phenylpropane with:
-
DABCO: Rapid precipitation of white solid (Quaternary salt). Yield of Alkene: <5% .[3]
-
TEA: Slow precipitation over 12h. Yield of Alkene: ~60% .
-
DIPEA: No precipitation. Clear solution. Yield of Alkene: >95% .
Decision Framework (Visualization)
The following diagram illustrates the logical flow for selecting the appropriate amine base based on substrate properties.
Figure 1: Decision Tree for Amine Selection in Dehydrohalogenation.
Experimental Protocol: Comparative Assay
To validate the performance of these amines for a specific substrate, use this standardized "Head-to-Head" protocol. This protocol minimizes solvent variables to isolate the base's effect.
Materials
-
Substrate: 1.0 mmol Alkyl Halide (e.g., 2-bromo-1-phenylpropane).
-
Solvent: Acetonitrile (MeCN) or Toluene (anhydrous).
-
Bases: TEA, DIPEA, DBU, DABCO (1.5 equivalents).
-
Internal Standard: Mesitylene (0.1 mmol) for NMR/GC quantification.
Step-by-Step Methodology
-
Preparation: Prepare four dried reaction vials equipped with magnetic stir bars. Flush with Nitrogen/Argon.
-
Charging: Add Substrate (1.0 mmol) and Solvent (2.0 mL, 0.5 M) to each vial.
-
Baseline: Add Internal Standard (0.1 mmol) to the mixture. Take a
aliquot (50 µL) for GC/NMR analysis to establish the baseline ratio. -
Initiation: Add the respective Base (1.5 mmol, 1.5 equiv) to each vial:
-
Vial A: TEA (209 µL)
-
Vial B: DIPEA (261 µL)
-
Vial C: DBU (224 µL)
-
Vial D: DABCO (168 mg, solid)
-
-
Reaction: Heat the vials to 60°C (or reflux if solvent is low boiling) in an aluminum heating block.
-
Monitoring:
-
Sample at
, , and . -
Quench: Dilute aliquot with CDCl3 (for NMR) or EtOAc/Water (for GC).
-
-
Analysis:
-
Yield: Calculate alkene formation relative to the internal standard.
-
Side Products: Check for quaternary ammonium salts (often appear as broad peaks in NMR >3.0 ppm or precipitate in the vial).
-
Data Summary: Representative Yields
The following table synthesizes typical performance metrics for a difficult elimination (e.g., secondary halide, non-conjugated).
| Parameter | TEA | DIPEA | DBU | DABCO |
| Typical Yield (24h) | 40-60% | 65-80% | 85-95% | 20-50% |
| Reaction Rate | Slow | Moderate | Fast | Fast (but stalls) |
| Byproduct (Salt) | Moderate | None/Trace | Low | High (Precipitate) |
| Cost Efficiency | High | Moderate | Low | Moderate |
Key Insight: While DBU provides the highest yields, DIPEA is the optimal balance of cost, safety, and cleanliness for scale-up, provided the substrate is not exceptionally inert.
References
-
Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry, 70(3), 1019–1028.
-
Kaupmees, K., et al. (2014). Basicities of strong bases in water: a computational study. Croatica Chemica Acta, 87(4), 385–395.
-
Nand, B., et al. (2015). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A highly efficient catalyst for the synthesis of substituted alkenes. Journal of Chemical Sciences.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Section: Elimination Reactions).
-
Hünig, S., & Kiessel, M. (1958). Spezifische Protonenacceptoren als Hilfsbasen bei Alkylierungs- und Dehydrohalogenierungsreaktionen. Chemische Berichte, 91(2), 380-392.
-
Glaser, R., et al. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. Journal of Chemical Education. [4]
Sources
Validating the synthesis of 3-Ethylpentan-3-amine through spectral analysis
An In-depth Guide to the Synthesis and Spectral Validation of 3-Ethylpentan-3-amine
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of organic molecules are paramount. This guide provides a comprehensive walkthrough for the synthesis of 3-Ethylpentan-3-amine, a tertiary amine with potential applications as a building block in complex molecular architectures. We will compare a classical reductive amination approach with an alternative alkylation method, and critically, we will establish a robust framework for validating the final product's identity and purity through detailed spectral analysis.
Strategic Approaches to the Synthesis of 3-Ethylpentan-3-amine
The synthesis of tertiary amines can be approached from several angles. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products. Here, we compare two common strategies: direct reductive amination and a stepwise alkylation of a primary amine.
Method 1: Direct Reductive Amination of Diethyl Ketone
This is a highly efficient one-pot synthesis that leverages the reaction of a ketone with a primary amine in the presence of a reducing agent.
-
Mechanism: The reaction proceeds via the formation of an intermediate imine from diethyl ketone and ethylamine, which is then reduced in situ to the final tertiary amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial to prevent the reduction of the starting ketone.
-
Advantages: This method is often quick, procedurally simple, and can be performed in a single reaction vessel, which generally leads to higher yields.
-
Limitations: The primary amine starting material can be volatile, and careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
Method 2: N,N-Diethylation of Ethylamine
This approach involves the stepwise alkylation of a primary amine with an alkyl halide.
-
Mechanism: Ethylamine is first mono-alkylated with ethyl bromide to form diethylamine. In a subsequent step, the secondary amine is further alkylated to yield the tertiary amine. A base is required to neutralize the HBr formed during the reaction.
-
Advantages: This method offers a more controlled, stepwise approach to building the tertiary amine.
-
Limitations: This is a two-step process, which can be more time-consuming and may result in lower overall yields. Over-alkylation can be an issue, leading to the formation of quaternary ammonium salts.
Experimental Protocols
Protocol 1: Synthesis of 3-Ethylpentan-3-amine via Reductive Amination
Workflow for Reductive Amination
Caption: Workflow for the synthesis of 3-Ethylpentan-3-amine.
Materials:
-
Diethyl ketone
-
Ethylamine (70% in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of diethyl ketone (1.0 eq) in dichloromethane (DCM), add ethylamine (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure 3-Ethylpentan-3-amine.
Spectral Validation: A Multi-faceted Approach
Unambiguous characterization of the synthesized molecule is critical. We will use a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of 3-Ethylpentan-3-amine.
¹H NMR Spectroscopy
Proton NMR provides information about the electronic environment of protons in the molecule.
Expected ¹H NMR Data for 3-Ethylpentan-3-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.85 | Triplet | 9H | -CH₂CH₃ |
| ~ 1.35 | Quartet | 6H | -CH₂ CH₃ |
| ~ 1.0 (broad) | Singlet | 1H | NH (if present as impurity) |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data for 3-Ethylpentan-3-amine
| Chemical Shift (δ) ppm | Assignment |
| ~ 55 | C -N |
| ~ 25 | -C H₂CH₃ |
| ~ 8 | -CH₂C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data for 3-Ethylpentan-3-amine
| Wavenumber (cm⁻¹) | Bond Vibration | Appearance |
| 3300 - 3500 | N-H stretch (primary/secondary amine impurity) | Weak to medium, broad |
| 2960 - 2850 | C-H stretch (alkane) | Strong, sharp |
| 1460 - 1370 | C-H bend (alkane) | Medium |
| 1250 - 1020 | C-N stretch (amine) | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data for 3-Ethylpentan-3-amine
| m/z Ratio | Interpretation |
| 115 | Molecular Ion [M]⁺ |
| 100 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ (alpha-cleavage) |
Fragmentation Pathway in Mass Spectrometry
Caption: Primary fragmentation pathway of 3-Ethylpentan-3-amine.
Comparative Analysis and Conclusion
| Feature | Method 1: Reductive Amination | Method 2: N,N-Diethylation |
| Number of Steps | 1 | 2 |
| Typical Yield | High | Moderate |
| Key Reagents | Diethyl ketone, Ethylamine, STAB | Ethylamine, Ethyl bromide |
| Potential Impurities | Unreacted ketone, secondary amine | Diethylamine, Quaternary salt |
While both methods can successfully synthesize 3-Ethylpentan-3-amine, the direct reductive amination (Method 1) is generally preferred for its efficiency and higher yield in a single step. However, careful purification is essential to remove any unreacted starting materials or byproducts.
The spectral data presented provides a clear and comprehensive fingerprint for the validation of 3-Ethylpentan-3-amine. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of the molecular structure and a high degree of confidence in the purity of the final product. Any significant deviation from the expected spectral data would warrant further investigation and purification.
References
-
Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
Safety Operating Guide
3-Ethylpentan-3-amine: Proper Disposal Procedures
Executive Summary: Immediate Action Required
3-Ethylpentan-3-amine (CAS: 597-51-3), also known as triethylcarbinylamine, presents a dual-threat hazard profile: it is highly flammable and corrosive .[1][2][3] Improper disposal can lead to immediate fire risks, exothermic runaways, or severe aquatic toxicity.
-
Primary Hazard: Flash fire / Explosion (Vapors are heavier than air).[4]
-
Secondary Hazard: Severe skin burns and eye damage (pH > 12).
-
Critical Prohibition: NEVER pour down the drain. This compound is toxic to aquatic life and can form explosive vapors in plumbing.
Chemical Profile & Hazard Identification
To manage disposal effectively, you must understand the physical properties driving the risk.
| Property | Data | Operational Implication |
| CAS Number | 597-51-3 | Use for waste manifesting. |
| Structure | Sterically hindered primary amine. | |
| Physical State | Liquid | High mobility; requires secondary containment. |
| Flash Point | < 23°C (Est.) | Class 3 Flammable. Ground all equipment. |
| pH (1% aq) | > 11.5 | Class 8 Corrosive. Incompatible with acids/oxidizers. |
| RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Must be segregated from general organic solvents. |
Pre-Disposal Assessment & Segregation
Expert Insight: The most common accident involving amines occurs during "waste consolidation" when a researcher mistakenly adds an amine to a waste carboy containing acid or transition metal oxidizers. The resulting exotherm can pressurize and rupture the container.
Segregation Logic
-
Stream A (Preferred): Dedicated "Basic Organic" waste stream.
-
Stream B (Acceptable): Commingled "Flammable" waste, ONLY IF the container is strictly free of acids, peroxides, and acid anhydrides.
The "Self-Validating" Storage System
Before adding 3-ethylpentan-3-amine to any waste container, perform this 3-step check:
-
Visual: Is the waste container clear of precipitate? (Precipitates often indicate incompatibility).
-
Label: Does the label explicitly say "ACID"? If yes, STOP .
-
Thermal Check: When adding the first aliquot, touch the container wall. Any immediate heat generation indicates a compatibility breach.
Step-by-Step Disposal Protocols
Protocol A: Bulk Liquid Waste (Standard Procedure)
Use this for expired reagents or reaction byproducts > 50 mL.
-
Preparation: Select a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the amine is wet (corrosion risk).
-
Labeling: Mark the container with "Hazardous Waste - Flammable / Corrosive - Aliphatic Amines."
-
Transfer: Use a spark-proof funnel. Bond and ground the source and receiving containers to prevent static discharge.[1][3][4][5]
-
Storage: Store in a flammables cabinet until pickup by your EHS/HazMat contractor.
-
Final Fate: High-temperature incineration with nitrogen oxide (NOx) scrubbing.
Protocol B: Controlled Neutralization (Advanced)
Use this ONLY if your facility requires pH neutralization prior to consolidation or for small-scale deactivation (< 50 mL).
Mechanism:
-
Setup: Place a 250 mL beaker in an ice bath inside a fume hood.
-
Dilution: Add 50 mL of water to the beaker.
-
Addition: Slowly add the 3-ethylpentan-3-amine to the water.
-
Neutralization: Dropwise, add 1M Hydrochloric Acid (HCl) while stirring.
-
Validation: Monitor temperature. If temp rises > 10°C, stop and let cool.
-
Endpoint: Test with pH paper. Target pH 6–8.
-
Disposal: The resulting solution is now a non-volatile organic salt solution. Dispose of as "Aqueous Organic Waste" (do not drain dispose unless explicitly permitted by local wastewater authority).
Protocol C: Spill Cleanup
-
Evacuate: Remove ignition sources immediately.
-
PPE: Butyl rubber gloves (nitrile provides only splash protection for amines), goggles, and lab coat.
-
Contain: Use a non-combustible absorbent (vermiculite or sand).[6] Do not use paper towels or sawdust, as amines can react with cellulose or increase flammability surface area.
-
Collect: Scoop into a sealable container/bag. Label as "Hazardous Waste (Amine Contaminated Debris)."
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic ensures you select the correct disposal path based on the state of the material.
Caption: Decision logic for segregating 3-ethylpentan-3-amine waste streams to prevent incompatibility incidents.
Figure 2: The Neutralization Safety Loop
A self-validating workflow for chemical deactivation.
Caption: The "Safety Loop" ensures the exothermic neutralization reaction never exceeds thermal control limits.
Regulatory Compliance & Documentation
For US-based laboratories, strict adherence to EPA RCRA guidelines is mandatory.
-
Waste Codes:
-
Manifesting: Must be described as "Waste Flammable Liquid, Corrosive, n.o.s. (3-Ethylpentan-3-amine)."
-
Satellite Accumulation Areas (SAA): Keep container closed at all times except when adding waste. Secondary containment is required to capture leaks.
References
-
PubChem. (n.d.). 3-Ethylpentan-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Ethylpentan-3-amine
As a Senior Application Scientist specializing in the handling of reactive and sterically hindered organic compounds, I frequently consult on the operational safety of complex amines. Handling 3-Ethylpentan-3-amine requires a rigorous, causality-driven approach to safety.
This guide establishes a self-validating protocol for managing this specific compound. By understanding the physicochemical mechanisms that drive its hazards, we can design a foolproof Personal Protective Equipment (PPE) matrix and operational workflow.
Physicochemical Causality & Hazard Assessment
To implement effective safety controls, we must first understand the molecular behavior of the compound. 3-Ethylpentan-3-amine (also known as 1,1-diethylpropylamine) features a primary amine group attached to a highly sterically hindered, central tertiary carbon[1].
While automated databases sometimes misclassify its salt form as a "tertiary amine"[2], structurally, it is an alpha-tertiary primary amine. This unique topology dictates its operational hazards:
-
High Volatility & Flammability: The free base is a volatile liquid with a high vapor pressure. The steric bulk of the three ethyl groups prevents tight intermolecular hydrogen bonding, lowering its boiling point and making it highly flammable[2].
-
Corrosivity (Liquefaction Necrosis): Aliphatic amines are strong bases with pKa values typically between 10–11[2]. Upon contact with the moisture in human skin or eyes, the amine rapidly protonates, generating hydroxide ions that cause severe liquefaction necrosis (tissue saponification).
Quantitative Data Summary
| Property | 3-Ethylpentan-3-amine (Free Base) | 3-Ethylpentan-3-amine HCl (Salt Form) |
| CAS Number | 1571-51-3[1] | 56065-46-4[3] |
| Molecular Formula | C₇H₁₇N[1] | C₇H₁₈ClN[3] |
| Molecular Weight | 115.22 g/mol [1] | 151.68 g/mol [2] |
| Physical State | Volatile Liquid | Crystalline Solid[3] |
| Flash Point | Highly Flammable | 29.6°C (Reported for Salt)[2] |
| pKa (Conjugate Acid) | ~10–11[2] | ~10–11[2] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling low-molecular-weight aliphatic amines. The following matrix is mandatory, driven by the chemical's permeation and corrosivity profiles.
PPE Selection Logic for 3-Ethylpentan-3-amine Handling
-
Hand Protection (Critical): Standard nitrile gloves offer poor resistance to aliphatic amines and will degrade rapidly. Butyl rubber or multi-layer laminate (e.g., Silver Shield) gloves must be used. Causality: These elastomers possess a dense cross-linked structure that prevents the non-polar alkyl chains of the amine from permeating the material.
-
Eye/Face Protection: Indirect-vented chemical splash goggles paired with a full face shield. Causality: Amine vapors can bypass safety glasses. A face shield prevents catastrophic facial exposure in the event of a pressurized syringe blowout.
-
Body Protection: Flame-Resistant (FR) lab coat. Causality: The compound's high flammability requires protection against accidental ignition from static discharge[2].
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating system where each step inherently checks the safety of the previous one.
Phase 1: Pre-Operational Setup & System Validation
-
Ventilation Verification: Confirm the chemical fume hood is operating with a face velocity of 100–120 feet per minute (fpm).
-
Causality: This specific velocity ensures containment of the volatile amine vapors without creating turbulent eddies that could pull vapors back into the operator's breathing zone.
-
-
PPE Integrity Check: Perform a pneumatic inflation test on butyl rubber gloves prior to donning.
-
Causality: A pinhole leak will act as a localized reservoir for the liquid amine against the skin, accelerating dermal necrosis.
-
Phase 2: Reagent Handling & Transfer 3. Inert Atmosphere Purge: Flush the reaction vessel and Schlenk line with high-purity Nitrogen or Argon.
-
Causality: Displacing oxygen mitigates the risk of vapor ignition from static discharge during liquid transfer.
-
Syringe Transfer: Utilize a gas-tight glass syringe with a Luer-lock PTFE needle.
-
Causality: Amines aggressively degrade standard plastic syringes and rubber plungers. Glass and PTFE maintain system integrity and prevent the leaching of plasticizers into the reaction.
-
Phase 3: Quenching & Decontamination 5. Neutralization: Slowly add 1M Hydrochloric Acid (HCl) to all reaction residues and contaminated glassware at 0°C.
-
Causality: The exothermic protonation of the free base converts it into 3-ethylpentan-3-amine hydrochloride (CAS 56065-46-4)[3]. This ionic salt form is water-soluble, non-volatile, and significantly less hazardous, allowing for safe handling and disposal[2].
Spill Response and Disposal Plan
In the event of a spill, the primary threats are vapor inhalation and flash fires. Do not use water to flush the spill, as this will spread the corrosive liquid and fail to suppress flammable vapors.
Immediate Spill Response and Containment Workflow
Step-by-Step Spill Protocol:
-
Evacuate & Isolate: Immediately clear personnel within a 15-meter radius and eliminate all ignition sources.
-
Ventilation Maximization: Fully open the fume hood sash (if the spill is contained inside) or activate the emergency room exhaust (if outside) to clear volatile vapors.
-
Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.
-
Causality: Using combustible absorbents (like sawdust or paper towels) provides fuel that can easily ignite when exposed to flammable, oxidizing amine vapors.
-
-
Containment & Disposal: Sweep the absorbed mixture using non-sparking brass or plastic tools into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly and label as "Corrosive/Flammable Amine Waste."
References
- BLD Pharm. "1571-51-3 | 3-Ethylpentan-3-amine".
- Smolecule. "Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4".
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
